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  • Product: 2,2-Bis(hydroxymethyl)butanal
  • CAS: 41966-25-0

Core Science & Biosynthesis

Foundational

2,2-Bis(hydroxymethyl)butanal: Structural Elucidation, Mechanistic Synthesis, and Applications in Polymer Chemistry

Executive Summary In the landscape of industrial organic synthesis and high-performance polymer development, 2,2-Bis(hydroxymethyl)butanal (commonly referred to as dimethylolbutanal or DMB) serves as a critical, highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of industrial organic synthesis and high-performance polymer development, 2,2-Bis(hydroxymethyl)butanal (commonly referred to as dimethylolbutanal or DMB) serves as a critical, highly reactive intermediate. Characterized by its dual primary hydroxyl groups and a reactive aldehyde moiety, DMB is the foundational building block for synthesizing commodity chemicals like Trimethylolpropane (TMP) and specialty monomers like 2,2-Bis(hydroxymethyl)butyric acid (DMBA). This whitepaper provides an authoritative, in-depth technical guide on the structural properties, mechanistic synthesis, and self-validating experimental protocols required to handle and derivatize this compound effectively.

Chemical Identity & Structural Parameters

Understanding the physical and structural parameters of DMB is essential for predicting its behavior in solvent systems and its reactivity profile during downstream derivatization. The compound features a central quaternary carbon (the alpha-carbon relative to the aldehyde), which completely blocks alpha-enolization, thereby stabilizing the molecule against further unwanted aldol condensations once fully substituted.

Table 1: Quantitative Structural and Physical Properties
ParameterValueReference
IUPAC Name 2,2-bis(hydroxymethyl)butanal[1]
Common Synonyms 2,2-dimethylolbutanal, DMB[1]
CAS Registry Number 41966-25-0[1]
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [2]
Canonical SMILES CCC(CO)(CO)C=O[1]
InChIKey YYKMQUOJKCKTSD-UHFFFAOYSA-N[1]
Boiling Point ~284.1 °C (at 760 mmHg, predicted)[2]
Density 1.102 g/cm³ (predicted)[2]

Mechanistic Causality in Synthesis: The Cross-Aldol Addition

The synthesis of 2,2-bis(hydroxymethyl)butanal is governed by a base-catalyzed cross-aldol addition between n-butyraldehyde (butanal) and formaldehyde[3].

The Causality of Reagent Selection: Formaldehyde is strategically chosen as the electrophile because it lacks alpha-hydrogens, making it impossible for formaldehyde to form an enolate. This strictly prevents the self-condensation of formaldehyde. When a base catalyst (such as triethylamine) is introduced, it selectively deprotonates the alpha-carbon of n-butyraldehyde to form a reactive enolate.

Because n-butyraldehyde possesses two alpha-hydrogens, the aldol addition occurs in two sequential steps:

  • First Addition: The enolate of butanal attacks formaldehyde to form 2-(hydroxymethyl)butanal.

  • Second Addition: The remaining alpha-hydrogen is deprotonated, and a second equivalent of formaldehyde is attacked, yielding the di-substituted target, 2,2-bis(hydroxymethyl)butanal[4].

Downstream Derivatization

DMB is rarely the final product; its structural utility lies in its derivatization:

  • Reduction to Trimethylolpropane (TMP): If the reaction is not halted at the DMB stage and is instead subjected to excess formaldehyde and a strong base (e.g., NaOH), DMB undergoes a crossed Cannizzaro reaction. The aldehyde is reduced to a third hydroxyl group, yielding TMP—a triol heavily consumed in the production of polyurethanes and alkyd resins.

  • Oxidation to DMBA: The aldehyde group of DMB can be selectively oxidized (e.g., via hydrogen peroxide) to form 2,2-bis(hydroxymethyl)butyric acid (DMBA). DMBA is an AB2-type monomer critical for imparting water solubility to high-performance polymer systems[5].

Pathway B n-Butyraldehyde (Enolate Precursor) DMB 2,2-Bis(hydroxymethyl)butanal (Target Intermediate) B->DMB Aldol Addition F Formaldehyde (Electrophile) F->DMB Aldol Addition (2 eq) Cat Base Catalyst (e.g., Et3N) Cat->DMB Catalysis TMP Trimethylolpropane (TMP) via Cannizzaro DMB->TMP + Formaldehyde / NaOH DMBA Dimethylolbutanoic Acid (DMBA) via Oxidation DMB->DMBA + H2O2 (Oxidation)

Figure 1: Reaction pathway for the synthesis and derivatization of 2,2-Bis(hydroxymethyl)butanal.

Self-Validating Experimental Protocol: Bench-Scale Synthesis

As a Senior Application Scientist, I mandate that experimental protocols must not merely be a list of instructions, but a self-validating system. Every critical step must have an integrated analytical checkpoint to ensure causality and prevent downstream failure.

The following protocol details the synthesis of DMB using triethylamine to intentionally halt the reaction before the Cannizzaro reduction occurs[3].

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometric Control

  • Action: Charge a jacketed reactor with 1.0 molar equivalent of n-butyraldehyde and 2.2 molar equivalents of aqueous formaldehyde (formalin).

  • Causality: The slight 0.2 eq excess of formaldehyde drives the equilibrium toward complete di-substitution, minimizing the presence of mono-substituted intermediates, while avoiding massive excess that complicates purification[3].

Step 2: Controlled Base Addition

  • Action: Begin moderate agitation. Slowly add a catalytic amount of triethylamine (Et₃N, ~0.1 equivalents) dropwise over 30 minutes.

  • Causality: The aldol addition is highly exothermic. Dropwise addition of the base controls the rate of enolate formation, preventing thermal runaway and suppressing the self-condensation of butanal.

  • Validation Checkpoint 1 (Thermodynamic): Monitor the internal reactor temperature continuously. The cooling jacket must maintain the reaction strictly between 40°C and 60°C. Exceeding 60°C triggers unwanted side reactions.

Step 3: Aldol Condensation Incubation

  • Action: Maintain the reaction mixture at 40°C for 1 to 2 hours[3].

  • Validation Checkpoint 2 (Kinetic/Conversion): Withdraw a 1 mL aliquot, quench it, and analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The step is only validated when the conversion of n-butyraldehyde exceeds 95% (optimized conditions can yield ~99.8% conversion)[3].

Step 4: Reaction Quenching

  • Action: Once conversion is verified, quench the reaction by neutralizing the Et₃N catalyst with a mild acid (e.g., dilute formic acid) until the pH reaches 6.5 - 7.0.

  • Causality: Neutralization completely halts the catalytic cycle, ensuring that the aldehyde group of DMB is preserved and does not undergo a Cannizzaro reduction to TMP.

Step 5: Product Isolation

  • Action: Subject the crude mixture to vacuum distillation at 90°C under reduced pressure to strip off unreacted formaldehyde, water, and trace byproducts[3].

  • Validation Checkpoint 3 (Purity): Perform quantitative NMR (qNMR) or HPLC on the isolated fraction to confirm a DMB purity of >98% before utilizing it for downstream oxidation or polymerization.

Workflow S1 Step 1: Reagent Preparation Mix Butanal & Formalin (1:2.2 eq) S2 Step 2: Base Addition Controlled Et3N dropwise S1->S2 S3 Step 3: Aldol Condensation Maintain 40°C for 1-2 hrs S2->S3 V1 Validation 1: Temp Control Maintain strictly 40-60°C S2->V1 Monitor S4 Step 4: Reaction Quenching Neutralize Catalyst to pH 7 S3->S4 V2 Validation 2: GC-MS Track Butanal >95% conversion S3->V2 Aliquot S5 Step 5: Product Isolation Vacuum Distillation at 90°C S4->S5 V3 Validation 3: qNMR/HPLC Confirm >98% Purity S5->V3 Final QA

Figure 2: Self-validating experimental workflow for the bench-scale synthesis of DMB.

Conclusion

2,2-Bis(hydroxymethyl)butanal is a linchpin intermediate in modern polymer chemistry. By strictly controlling the thermodynamics and stoichiometry of the cross-aldol addition between n-butyraldehyde and formaldehyde, synthetic chemists can isolate DMB with high selectivity. Implementing self-validating protocols ensures that this highly reactive aldehyde is preserved for advanced derivatization, ultimately enabling the production of sophisticated water-soluble polyurethanes and complex macromolecular architectures.

References

  • PubChem. "2,2-Bis(hydroxymethyl)butanal | C6H12O3 | CID 11051693". National Institutes of Health (NIH).
  • ECHEMI. "41966-25-0, 2,2-Bis(hydroxymethyl)butanal Formula". ECHEMI Chemical Database.
  • Google Patents. "Process for producing 2,2'-bis (hydroxymethyl) alkanal and 2,2,'". EP0860419A1.
  • Benchchem. "2,2-Bis(hydroxymethyl)butanal | 41966-25-0". Benchchem Database.
  • Grokipedia. "Trimethylolpropane".
  • Ataman Chemicals. "TRIMETHYLOL PROPANE".
  • Ataman Chemicals. "TMP".

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Exploratory

An In-depth Technical Guide to 2,2-Bis(hydroxymethyl)butanal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Bis(hydroxymethyl)butanal, also known as 2,2-dimethylolbutanal, is a trifunctional organic molecule featuring two primary hydroxyl groups a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(hydroxymethyl)butanal, also known as 2,2-dimethylolbutanal, is a trifunctional organic molecule featuring two primary hydroxyl groups and an aldehyde functional group. This unique combination of reactive sites makes it a valuable intermediate in organic synthesis and polymer chemistry. While not typically a final product in itself, its derivatives, most notably 2,2-bis(hydroxymethyl)butanoic acid (DMBA), are of significant commercial and research interest, particularly in the development of advanced, biocompatible polymers for the biomedical field.[1] This guide provides a comprehensive overview of the physical and chemical properties of 2,2-Bis(hydroxymethyl)butanal, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2-Bis(hydroxymethyl)butanal is essential for its handling, application, and the design of synthetic routes.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[2][3]
Molecular Weight 132.16 g/mol [2][3]
CAS Number 41966-25-0[2][3][4]
Appearance Not specified, likely a viscous liquid or low-melting solid
Density 1.102 g/cm³[2]
Boiling Point 284.131 °C at 760 mmHg[2]
Flash Point 139.877 °C[2]
Refractive Index 1.463[2]
Solubility Expected to be soluble in water and polar organic solvents due to the presence of hydroxyl and aldehyde groups.[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2,2-Bis(hydroxymethyl)butanal is dictated by its three functional groups: two primary hydroxyls and an aldehyde.

Aldehyde Group Reactivity

The aldehyde group is the most reactive site for oxidation and can be readily converted to a carboxylic acid. This transformation is the key step in the synthesis of 2,2-bis(hydroxymethyl)butanoic acid (DMBA), a crucial monomer in polymer synthesis.[1]

Hydroxyl Group Reactivity

The two primary hydroxyl groups can undergo typical alcohol reactions, such as esterification and etherification. This allows for the incorporation of 2,2-Bis(hydroxymethyl)butanal into polyester and polyurethane backbones, modifying the properties of the resulting polymers.[1]

The trifunctional nature of this molecule makes it a suitable candidate for creating cross-linked polymeric networks, which can enhance mechanical strength, thermal stability, and chemical resistance.[1]

Synthesis of 2,2-Bis(hydroxymethyl)butanal

The most common and industrially viable method for the synthesis of 2,2-Bis(hydroxymethyl)butanal is the base-catalyzed aldol condensation of n-butyraldehyde with formaldehyde.[1]

Synthesis_Pathway Butyraldehyde n-Butyraldehyde Intermediate Enolate Intermediate Butyraldehyde->Intermediate Deprotonation Formaldehyde Formaldehyde (x2) Product 2,2-Bis(hydroxymethyl)butanal Formaldehyde->Product Base Base Catalyst (e.g., Triethylamine) Base->Intermediate Intermediate->Product Nucleophilic attack on Formaldehyde (x2) Applications_Pathway Butanal 2,2-Bis(hydroxymethyl)butanal Oxidation Oxidation Butanal->Oxidation DMBA 2,2-Bis(hydroxymethyl)butanoic Acid (DMBA) Oxidation->DMBA Polymerization Polymerization DMBA->Polymerization Applications Biomedical Applications (Drug Delivery, Tissue Engineering) Polymerization->Applications

Caption: Pathway from 2,2-Bis(hydroxymethyl)butanal to biomedical applications.

Drug Delivery Systems

Polymers derived from DMBA can be formulated into nanoparticles, micelles, and hydrogels for the controlled release of therapeutic agents. The pendant carboxylic acid groups of DMBA can be used to attach drugs or targeting ligands, while the polymer backbone can be designed to be biodegradable, ensuring the safe elimination of the carrier from the body.

Tissue Engineering

The biocompatible and biodegradable nature of DMBA-based polymers makes them attractive for use as scaffolds in tissue engineering. These scaffolds can provide a temporary support structure for cell growth and tissue regeneration before gradually degrading as new tissue is formed.

Safety and Handling

As a chemical intermediate, 2,2-Bis(hydroxymethyl)butanal should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

2,2-Bis(hydroxymethyl)butanal is a versatile chemical intermediate with significant potential, primarily realized through its conversion to 2,2-bis(hydroxymethyl)butanoic acid. Its trifunctional nature allows for the synthesis of complex and functional polymers with a wide range of applications, particularly in the high-value areas of drug delivery and tissue engineering. Further research into the direct applications of 2,2-Bis(hydroxymethyl)butanal and the development of more sustainable synthetic routes will continue to enhance its importance in the scientific and industrial landscape.

References

  • 2,2-Bis(hydroxymethyl)butanal | C6H12O3 | CID 11051693 - PubChem. (URL: [Link])

  • Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. (URL: Not available)
  • Malonic acid, bis(hydroxymethyl)-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • US6072082A - Process for producing 2,2'-Bis(hydroxymethyl)
  • CN104418728A - Preparation method of 2,2-bis(hydroxymethyl)
  • Butanal, 2,2-bis(hydroxymethyl)- — Chemical Substance Information - NextSDS. (URL: [Link])

  • 2,2-Bis(hydroxymethyl)butyric acid - SpectraBase. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • SUPPORTING INFORMATION FOR Mn(III)-catalyzed aerobic oxidation of 2-alkenyl-1,3-diketone enols. Synthesis of 1,2-dioxin-3-ols and natural phytohormone G factors. (URL: Not available)
  • mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • CN103304404A - Preparation method of 2,2-bis(hydroxymethyl)
  • butanal low high resolution H-1 proton nmr spectrum of butyraldehyde analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • Supplementary Materials for - MPG.PuRe. (URL: [Link])

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])

  • Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI. (URL: [Link])

  • C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • 19.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

  • 2-Butenal - the NIST WebBook. (URL: [Link])

  • Synthesis and Characterization of 2,2-Bis(methylol)propionic Acid Dendrimers with Different Cores and Terminal Groups | Request PDF - ResearchGate. (URL: [Link])

  • Showing Compound Butanal (FDB003378) - FooDB. (URL: [Link])

  • A stable tetraphenylethene derivative: aggregation-induced emission, different crystalline polymorphs, and totally different mechanoluminescence properties - Materials Horizons (RSC Publishing). (URL: [Link])

  • Solid-state 25Mg NMR spectroscopic and computational studies of organic compounds. square-pyramidal magnesium(II) ions in aqua(magnesium) phthalocyanine and chlorophyll a - PubMed. (URL: [Link])

  • Rapid G4 Ligand Screening Through Spectral Changes Using HT-SRCD with Minimal Material - MDPI. (URL: [Link])

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Foundational

2,2-Bis(hydroxymethyl)butanal: Reaction Kinetics, Thermodynamics, and Process Methodologies in Trimethylolpropane Synthesis

Executive Summary 2,2-Bis(hydroxymethyl)butanal (commonly referred to as dimethylolbutyraldehyde or DMB) is a critical, transient intermediate in the industrial synthesis of trimethylolpropane (TMP)[1]. TMP is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Bis(hydroxymethyl)butanal (commonly referred to as dimethylolbutyraldehyde or DMB) is a critical, transient intermediate in the industrial synthesis of trimethylolpropane (TMP)[1]. TMP is a highly valued polyol utilized extensively in the production of polyurethanes, alkyd resins, and synthetic biolubricants. The synthesis of DMB relies on a meticulously controlled cross-aldol condensation between n-butyraldehyde (NBD) and formaldehyde (HCHO)[2].

For researchers and process chemists, mastering the kinetics and thermodynamics of DMB formation is paramount. Because the reaction network involves competing parallel and sequential pathways—including self-condensation, acetalization, and the Cannizzaro reaction—achieving high selectivity requires a deep understanding of catalytic behavior, solvent effects, and thermal control[2][3]. This whitepaper provides an authoritative guide to the mechanistic pathways, kinetic modeling, and self-validating experimental protocols necessary for optimizing DMB synthesis.

Mechanistic Pathway & Thermodynamics

The formation of 2,2-bis(hydroxymethyl)butanal occurs via a two-step, base-catalyzed cross-aldol addition[3].

  • First Aldol Addition: The base catalyst deprotonates the α -carbon of n-butyraldehyde to form a nucleophilic enolate. This enolate attacks the highly electrophilic carbonyl carbon of formaldehyde, yielding the intermediate 2-hydroxymethylbutanal .

  • Second Aldol Addition: The intermediate, which still possesses one α -proton, undergoes a second rapid enolization and subsequent addition to another formaldehyde molecule, yielding 2,2-bis(hydroxymethyl)butanal (DMB) .

  • Terminal Reduction (Cannizzaro): In the industrial production of TMP, DMB undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde and a strong base, reducing the aldehyde group of DMB to a hydroxyl group (forming TMP) while oxidizing formaldehyde to a formate salt[1].

Thermodynamic Drivers and Control

Aldol additions are generally exothermic and reversible[3]. However, formaldehyde lacks α -protons, strictly precluding its own enolization. When formaldehyde is maintained in stoichiometric excess, the reaction is thermodynamically funneled toward the cross-aldol products, heavily suppressing the self-condensation of n-butyraldehyde into 2-ethyl-2-hexenal[2].

Operating temperatures must be strictly maintained between 40°C and 80°C[2]. Lower temperatures favor the kinetic aldol addition product (DMB), while elevated temperatures risk driving the equilibrium toward dehydration side-reactions or prematurely initiating the Cannizzaro reduction, which consumes the base catalyst and halts the aldol cycle[4].

ReactionPathway NBD n-Butyraldehyde (NBD) INT 2-Hydroxymethylbutanal (Intermediate) NBD->INT Base Catalyst Aldol Addition Side1 2-Ethyl-2-hexenal (Self-Condensation) NBD->Side1 -H2O Side Reaction HCHO1 Formaldehyde (HCHO) HCHO1->INT HCHO2 Formaldehyde (HCHO) DMB 2,2-Bis(hydroxymethyl)butanal (DMB) HCHO2->DMB HCHO3 Formaldehyde (HCHO) TMP Trimethylolpropane (TMP) HCHO3->TMP INT->DMB Base Catalyst Aldol Addition DMB->TMP Base Catalyst Cannizzaro Reduction

Reaction pathway of n-butyraldehyde and formaldehyde to TMP via the DMB intermediate.

Reaction Kinetics & Catalytic Influence

The kinetics of DMB formation are highly dependent on the nature of the base catalyst. While homogeneous bases (e.g., NaOH, Ca(OH)₂) are traditional, modern sustainable processes often employ strongly basic anion-exchange resins (e.g., Amberlyst A26) to facilitate catalyst recovery and minimize formate salt byproducts[2].

Rate Equations and Solvent Effects

Kinetic modeling over heterogeneous resins demonstrates that the reaction follows Langmuir-Hinshelwood kinetics, where the adsorption of formaldehyde onto the catalyst structure plays a rate-determining role[2]. The overall rate is pseudo-first-order with respect to the n-butyraldehyde enolate and first-order with respect to formaldehyde.

Causality in Solvent Selection: The choice of solvent dictates the kinetic selectivity. A mixed aqueous-methanolic solvent system is optimal. Why? Methanol ensures the homogeneous solubilization of the hydrophobic n-butyraldehyde, while a high water content thermodynamically suppresses the parasitic acetalization of n-butyraldehyde[2]. Empirical data shows that DMB yield increases proportionally with the water-to-methanol ratio[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2,2-Bis(hydroxymethyl)butanal

Property Value Reference
CAS Number 41966-25-0 [5]
Molecular Formula C6H12O3 [6]
Molar Mass 132.16 g/mol [6]
Boiling Point 284.1 °C (at 760 mmHg) [7]
Density 1.102 g/cm³ [7]

| Flash Point | 139.9 °C |[7] |

Table 2: Kinetic and Thermodynamic Parameters for Aldolization

Parameter Observation / Value Mechanistic Implication
Reaction Order First-order w.r.t NBD and HCHO Bimolecular rate-determining step involving enolate and electrophile[3].
Temperature Dependence Selectivity is independent of temp (40–80°C) Molar ratio of products is driven by reactant ratios, not thermal activation[2].

| Enthalpy ( Δ H) | Exothermic | Heat removal is critical to prevent thermal runaway and premature Cannizzaro initiation. | | Solvent Effect | High water content increases DMB yield | Water suppresses acetalization of NBD and stabilizes the transition state[2]. |

Experimental Protocols: A Self-Validating System

To accurately measure the kinetics of 2,2-bis(hydroxymethyl)butanal synthesis, the experimental design must be self-validating. This means incorporating internal standards and immediate quenching mechanisms to prevent equilibrium shifts post-sampling.

Step-by-Step Methodology for Kinetic Monitoring

Step 1: Reagent and Solvent Preparation

  • Prepare a solvent mixture of deionized water and methanol (optimal volumetric ratio 60:40) to balance reactant solubility and suppress acetalization[2].

  • Charge a jacketed, stirred-tank reactor with a 3:1 molar ratio of Formaldehyde (37% aqueous solution) to n-Butyraldehyde. Causality: The excess formaldehyde acts as a kinetic trap, ensuring the rapid conversion of the mono-aldol intermediate to DMB and suppressing NBD self-condensation.

  • Add an inert internal standard (e.g., nonane) at 1.0 wt% for subsequent GC/MS quantification.

Step 2: Isothermal Equilibration

  • Heat the reactor to a precise isothermal setpoint (e.g., 60.0 ± 0.1 °C) using a recirculating chiller/heater. Maintain an agitation speed of 800 RPM to eliminate mass transfer limitations.

Step 3: Catalyst Injection & Reaction Initiation

  • Introduce the strongly basic anion-exchange resin (pre-swollen in methanol) at a loading of 1.2 g/mL[2]. The addition of the catalyst marks t=0 .

Step 4: Precision Sampling and Quenching

  • Withdraw 1.0 mL aliquots at predefined intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).

  • Critical Step: Immediately discharge the aliquot into a vial containing 0.1 M HCl at 4°C. Causality: The acid instantly neutralizes the basic sites, freezing the kinetic profile and preventing the Cannizzaro disproportionation of the accumulated DMB.

Step 5: Analytical Quantification

  • Analyze the quenched organic phase via GC/MS (using a polar capillary column like DB-WAX) to quantify residual NBD, intermediate 2-hydroxymethylbutanal, DMB, and byproducts (e.g., 2-ethyl-2-hexenal)[2].

  • Calculate conversion and selectivity metrics relative to the internal standard to derive the empirical rate constants.

Workflow Step1 1. Reagent Preparation NBD + HCHO in Aqueous/Methanol Step2 2. Temperature Equilibration Isothermal Reactor (40-80°C) Step1->Step2 Step3 3. Catalyst Injection Anion-Exchange Resin / Base Step2->Step3 Step4 4. Kinetic Sampling Aliquots Quenched at Intervals Step3->Step4 Step5 5. GC/MS & NMR Analysis Quantify DMB, TMP, & Byproducts Step4->Step5 Step6 6. Data Modeling Rate Equations & Thermodynamics Step5->Step6

Self-validating experimental workflow for kinetic monitoring of DMB synthesis.

Conclusion

The synthesis of 2,2-bis(hydroxymethyl)butanal is a masterclass in kinetic and thermodynamic control. By leveraging the electrophilic nature of formaldehyde and strategically utilizing mixed aqueous-methanolic solvents, researchers can drive the cross-aldol condensation to near-quantitative yields while suppressing parasitic side reactions. The transition from homogeneous bases to heterogeneous anion-exchange resins further refines this process, offering predictable Langmuir-Hinshelwood kinetics and paving the way for sustainable, continuous-flow industrial production of trimethylolpropane.

References

  • Aldolization of butyraldehyde with formaldehyde over a commercial anion-exchange resin - Kinetics and selectivity aspects. ResearchGate. Available at:[Link][2]

  • Aldol condensation. Wikipedia. Available at: [Link][3]

  • 2,2-Bis(hydroxymethyl)butanal | C6H12O3 | CID 11051693. PubChem. Available at:[Link][6]

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Protocols & Analytical Methods

Method

Application Note: 2,2-Bis(hydroxymethyl)butanal as a Central Precursor in Hyperbranched Polyester Synthesis

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary Hyperbranched polyesters (HBPs) are highly functionalized, three-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

Hyperbranched polyesters (HBPs) are highly functionalized, three-dimensional dendritic polymers characterized by low melt viscosity, high solubility, and an abundance of terminal functional groups. While monomers like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) are traditional staples in HBP synthesis, the ethyl-substituted analogues derived from 2,2-bis(hydroxymethyl)butanal (CAS 41966-25-0) offer superior solubility and reduced glass transition temperatures ( Tg​ ).

This application note details the dual utility of 2,2-bis(hydroxymethyl)butanal[1]. As a highly reactive aliphatic aldehyde, it serves as the ultimate single-source precursor for both the B3 core molecule and the AB2 branching monomer required to synthesize advanced Boltorn-type hyperbranched polyesters[2].

Mechanistic Overview & Causality

The strategic advantage of 2,2-bis(hydroxymethyl)butanal lies in its bifurcated reactivity. Synthesized via the base-catalyzed aldol addition of butyraldehyde and formaldehyde, this intermediate possesses an aldehyde group and two primary hydroxyl groups. From this single node, two divergent synthetic pathways generate the building blocks for HBP synthesis:

  • Oxidation to the AB2 Monomer: Selective oxidation of the aldehyde group yields 2,2-bis(hydroxymethyl)butyric acid (DMBA) [2]. Causality for selection: The ethyl group in DMBA disrupts crystalline polymer packing far more effectively than the methyl group in bis-MPA. This lowers the monomer's melting point (preventing thermal degradation during melt-polycondensation) and enhances the final polymer's solubility in eco-friendly solvents (e.g., water, acetone).

  • Cannizzaro Reduction to the B3 Core: Reaction of 2,2-bis(hydroxymethyl)butanal with excess formaldehyde under basic conditions yields Trimethylolpropane (TMP) [3]. Causality for selection: TMP provides a compact, symmetrical trifunctional framework that ensures uniform dendritic growth and even stress distribution in the resulting polymer network.

Pathway A 2,2-Bis(hydroxymethyl)butanal (Precursor Node) B Oxidation (H2O2) Yields DMBA (AB2 Monomer) A->B Pathway 1 (Oxidation) C Cannizzaro (HCHO / Base) Yields TMP (B3 Core) A->C Pathway 2 (Reduction) D Melt Polycondensation (Acid Catalyst, Heat, Vacuum) B->D Branches C->D Core E Hyperbranched Polyester (Ethyl-Substituted HBP) D->E

Bifurcated synthesis of HBP core and monomer from 2,2-bis(hydroxymethyl)butanal.

Data Presentation: Comparative Advantage

The incorporation of the ethyl-substituted monomer (derived from 2,2-bis(hydroxymethyl)butanal) fundamentally alters the thermomechanical profile of the resulting polyester compared to traditional bis-MPA derivatives.

PropertyDMBA-based HBP (Ethyl-substituted)Bis-MPA-based HBP (Methyl-substituted)Causality / Structural Impact
Monomer Melting Point ~109–112 °C~189–191 °CEthyl group increases free volume, lowering lattice energy and preventing thermal degradation during melt.
Polymer Tg​ (Gen 3) ~25–30 °C~40–45 °CEnhanced chain mobility due to the bulkier ethyl side-chain disrupting intermolecular hydrogen bonding.
Solubility (Acetone/Water) Excellent (>500 mg/mL)Moderate (~100 mg/mL)Reduced crystallinity enhances solvent penetration, critical for drug delivery formulations.
Melt Viscosity (150 °C) Significantly LowerHigherHighly relevant for industrial scale-up, coating applications, and reactive diluents.

Experimental Protocols

The following self-validating protocols detail the transformation of 2,2-bis(hydroxymethyl)butanal into a pseudo-Generation 3 (G3) hyperbranched polyester.

Protocol A: Selective Oxidation to DMBA (AB2 Monomer)

Objective: Convert 2,2-bis(hydroxymethyl)butanal to 2,2-bis(hydroxymethyl)butyric acid using a green oxidant to avoid heavy metal contamination (crucial for downstream biomedical use)[2].

Materials:

  • 2,2-Bis(hydroxymethyl)butanal (CAS 41966-25-0)

  • 30% Hydrogen Peroxide ( H2​O2​ )

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of 2,2-bis(hydroxymethyl)butanal in 150 mL of deionized water in a 500 mL round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Oxidation: Heat the mixture to 50 °C. Add 95 mL of 30% H2​O2​ dropwise over 1 hour. Causality: Slow addition controls the exothermic oxidation and prevents the over-oxidation or cleavage of the hydroxymethyl groups.

  • Thermal Maturation: Once addition is complete, raise the temperature to 70 °C and stir for 3 hours. Monitor the disappearance of the aldehyde peak via FTIR (~1720 cm−1 ).

  • Quenching & Purification: Cool the mixture to room temperature. Destroy unreacted peroxide using a catalytic amount of platinum on carbon (or sodium sulfite). Filter, then concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure DMBA (white crystals, m.p. 109–112 °C).

Protocol B: Synthesis of Hyperbranched Polyester (Melt Polycondensation)

Objective: Condense the B3 core (TMP) and AB2 monomer (DMBA) into a highly branched dendritic architecture.

Materials:

  • DMBA (Synthesized in Protocol A)

  • Trimethylolpropane (TMP, B3 Core)[3]

  • p-Toluenesulfonic acid (pTSA, Acid Catalyst)

  • Anhydrous Tetrahydrofuran (THF) and Cold Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Monomer Charging: In a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add TMP (1.34 g, 0.01 mol) and DMBA (31.08 g, 0.21 mol). Causality: A 1:21 molar ratio theoretically targets a Generation 3 (G3) hyperbranched structure.

  • Catalyst Addition: Add 0.15 g of pTSA (approx. 0.4 wt%).

  • Melting Phase: Purge the system with nitrogen for 15 minutes. Heat the flask to 120 °C using an oil bath. Observation: The mixture will form a homogeneous, clear melt due to the low melting point of DMBA.

  • Polycondensation: Gradually increase the temperature to 140 °C over 30 minutes. Water of esterification will begin collecting in the Dean-Stark trap.

  • Vacuum Driving: After 2 hours at 140 °C, slowly apply a dynamic vacuum (reducing pressure to < 5 mbar) to drive the equilibrium forward by removing residual water. Maintain these conditions for an additional 2 hours.

  • Endpoint Determination: Break the vacuum with nitrogen and sample the polymer. The reaction is complete when the acid value drops below 10 mg KOH/g (indicating >95% conversion of the carboxylic acid groups).

  • Purification: Cool the highly viscous resin to 80 °C and dissolve it in 50 mL of anhydrous THF. Precipitate the polymer by dropping the THF solution into 500 mL of vigorously stirred cold diethyl ether.

  • Drying: Collect the viscous precipitate and dry it in a vacuum oven at 40 °C for 24 hours to yield the purified ethyl-substituted hyperbranched polyester.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11051693, 2,2-Bis(hydroxymethyl)butanal." PubChem, [Link].

  • Ataman Chemicals. "Trimethylolpropane (TMP) - Synthesis via 2,2-bis(hydroxymethyl)butanal and Polymer Industry Applications." Ataman Kimya, [Link].

Sources

Application

Application Note: 2,2-Bis(hydroxymethyl)butanal as a Versatile Precursor for Advanced Polyol Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive technical guide on the utilization of 2,2-Bis(hydroxymethyl)butanal as a precursor for the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the utilization of 2,2-Bis(hydroxymethyl)butanal as a precursor for the synthesis of novel polyols. While traditionally recognized as an intermediate in the production of 2,2-bis(hydroxymethyl)butyric acid (DMBA) for aqueous polyurethane dispersions, the unique trifunctional nature of 2,2-Bis(hydroxymethyl)butanal, featuring two primary hydroxyl groups and a reactive aldehyde moiety, presents untapped opportunities for the direct synthesis of advanced polyester and polyurethane polyols with tailored functionalities. This document outlines detailed protocols for the synthesis of these polyols, discusses the underlying chemical principles, and provides methods for their characterization.

Introduction: Unlocking the Potential of a Trifunctional Monomer

2,2-Bis(hydroxymethyl)butanal, a derivative of the aldol condensation of n-butyraldehyde and formaldehyde, is a versatile building block in polymer chemistry.[1] Its structure, characterized by a neopentyl-like core, imparts thermal and hydrolytic stability to the resulting polymers, a desirable trait in high-performance materials.[2] The presence of two primary hydroxyl groups allows for its incorporation into polyester and polyurethane backbones through esterification and urethane linkages, respectively.[1]

The aldehyde functional group is a key feature that distinguishes 2,2-Bis(hydroxymethyl)butanal from common diols. This group can be preserved for post-polymerization modifications, or it can participate in cross-linking reactions, leading to the formation of robust three-dimensional networks.[1] This trifunctionality opens avenues for creating polyols with unique architectures and functionalities, which are valuable in the development of advanced coatings, adhesives, sealants, and biomedical materials.

This guide provides detailed methodologies for the synthesis of both polyester and polyurethane polyols directly from 2,2-Bis(hydroxymethyl)butanal, offering insights into reaction control and characterization of the resulting polymers.

Properties of 2,2-Bis(hydroxymethyl)butanal

A thorough understanding of the physical and chemical properties of the precursor is crucial for successful polymer synthesis.

PropertyValueSource
CAS Number 41966-25-0[3]
Molecular Formula C6H12O3PubChem
Molecular Weight 132.16 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point Not readily available; often used in solutionN/A
Boiling Point DecomposesN/A
Solubility Soluble in water, alcohols, and polar organic solventsInternal Data

Synthesis of Polyester Polyols

The reaction of the hydroxyl groups of 2,2-Bis(hydroxymethyl)butanal with dicarboxylic acids or their anhydrides yields polyester polyols. The aldehyde group can be preserved under controlled conditions, offering a handle for further functionalization.

Reaction Scheme: Polyester Polyol Synthesis

Polyester_Synthesis Butanal 2,2-Bis(hydroxymethyl)butanal PolyesterPolyol Aldehyde-Functional Polyester Polyol Butanal->PolyesterPolyol Heat Heat (180-220°C) DicarboxylicAcid Dicarboxylic Acid (e.g., Adipic Acid) DicarboxylicAcid->PolyesterPolyol Water Water (byproduct) PolyesterPolyol->Water elimination Heat->PolyesterPolyol + Catalyst Catalyst Esterification Catalyst (e.g., p-TSA)

Caption: Synthesis of an aldehyde-functional polyester polyol.

Protocol: Synthesis of an Adipic Acid-Based Polyester Polyol

This protocol describes the synthesis of a polyester polyol from 2,2-Bis(hydroxymethyl)butanal and adipic acid. The molar ratio of diol to diacid is kept above 1 to ensure hydroxyl end-groups.

Materials:

  • 2,2-Bis(hydroxymethyl)butanal

  • Adipic acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable esterification catalyst

  • Toluene (for azeotropic removal of water)

  • Nitrogen gas supply

  • Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser

Procedure:

  • Reactor Setup: Charge the reaction flask with 2,2-Bis(hydroxymethyl)butanal (1.2 equivalents) and adipic acid (1.0 equivalent). Add toluene to approximately 15-20% of the total volume of the reactants.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.

  • Catalyst Addition: Add the esterification catalyst (e.g., p-TSA, 0.1-0.5% by weight of the total reactants).

  • Reaction: Heat the mixture to 140-160°C with continuous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected and by periodically determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below a target value (e.g., < 2 mg KOH/g).

  • Solvent Removal: Once the reaction is complete, remove the toluene by distillation under reduced pressure.

  • Purification: The resulting polyester polyol can be used directly or purified further if necessary.

Causality Behind Experimental Choices:

  • Excess Diol: Using an excess of 2,2-Bis(hydroxymethyl)butanal ensures that the resulting polyester chains are terminated with hydroxyl groups, which is essential for their subsequent use in polyurethane synthesis.

  • Inert Atmosphere: A nitrogen blanket prevents oxidation of the aldehyde group and discoloration of the polymer at high temperatures.

  • Azeotropic Water Removal: This technique efficiently removes the water byproduct, driving the reversible esterification reaction towards completion.[4]

  • Acid Value Monitoring: The acid value is a direct measure of the unreacted carboxylic acid groups and is a critical parameter for determining the endpoint of the reaction.

Synthesis of Polyurethane Polyols

The reaction of the hydroxyl groups of 2,2-Bis(hydroxymethyl)butanal with diisocyanates produces polyurethane prepolymers. The aldehyde functionality can be carried through the polymerization and used for subsequent cross-linking.

Reaction Scheme: Polyurethane Prepolymer Synthesis

Polyurethane_Synthesis Butanal 2,2-Bis(hydroxymethyl)butanal Prepolymer Aldehyde-Functional Polyurethane Prepolymer Butanal->Prepolymer Diisocyanate Diisocyanate (e.g., MDI, HDI) Diisocyanate->Prepolymer NCO/OH > 1 Catalyst Urethane Catalyst (e.g., DBTDL) Catalyst->Prepolymer catalyzes

Caption: Synthesis of an aldehyde-functional polyurethane prepolymer.

Protocol: Synthesis of a Polyurethane Prepolymer

This protocol details the synthesis of an isocyanate-terminated polyurethane prepolymer from 2,2-Bis(hydroxymethyl)butanal and a diisocyanate.

Materials:

  • 2,2-Bis(hydroxymethyl)butanal, dried under vacuum

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI)), freshly distilled

  • Urethane catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Dry solvent (e.g., methyl ethyl ketone (MEK) or dimethylformamide (DMF))

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • Reactor Setup: Charge the reaction flask with 2,2-Bis(hydroxymethyl)butanal (1.0 equivalent) and the dry solvent.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Diisocyanate Addition: Heat the solution to 60-80°C. Add the diisocyanate (e.g., 2.0 equivalents for an NCO/OH ratio of 2) dropwise from the dropping funnel over a period of 1-2 hours.

  • Catalyst Addition: After the diisocyanate addition is complete, add a catalytic amount of DBTDL.

  • Reaction: Maintain the reaction at 60-80°C and monitor the progress by measuring the isocyanate content (%NCO) of the mixture. The reaction is complete when the %NCO reaches the theoretical value.

  • Storage: The resulting aldehyde-functional polyurethane prepolymer should be stored under a nitrogen atmosphere to prevent reaction with moisture.

Causality Behind Experimental Choices:

  • Dry Conditions: Isocyanates are highly reactive towards water, so all reactants and solvents must be anhydrous to prevent the formation of urea linkages and side reactions.

  • NCO/OH Ratio > 1: An excess of isocyanate ensures that the resulting prepolymer is terminated with isocyanate groups, which can then be used for chain extension or cross-linking.

  • Controlled Addition of Diisocyanate: Slow, controlled addition helps to manage the exothermic reaction and prevent a rapid increase in viscosity.

  • %NCO Titration: This is a standard and reliable method for monitoring the progress of polyurethane reactions and ensuring the desired prepolymer structure is achieved.

Characterization of the Resulting Polyols

Thorough characterization is essential to confirm the structure and properties of the synthesized polyols.

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of ester or urethane linkages and the presence of the aldehyde group.Polyester Polyol: Appearance of a strong C=O stretch (ester) around 1730 cm⁻¹, disappearance of the broad O-H stretch from the carboxylic acid, and retention of the C=O stretch (aldehyde) around 1720 cm⁻¹ and the C-H stretch (aldehyde) around 2720 cm⁻¹. Polyurethane Polyol: Appearance of N-H stretch around 3300 cm⁻¹, urethane C=O stretch around 1700-1730 cm⁻¹, and retention of the aldehyde peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed structure of the polymer, including end-groups and the degree of branching.¹H NMR: Signals corresponding to the polymer backbone, the methylene protons adjacent to the hydroxyl or urethane groups, and the characteristic aldehyde proton signal around 9.5-10 ppm. ¹³C NMR: Resonances for the carbonyl carbons of the ester or urethane groups and the aldehyde carbonyl carbon around 200 ppm.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyols.The GPC chromatogram will show the molecular weight distribution of the synthesized polyol. A narrow PDI is indicative of a well-controlled polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polyol.The Tg will provide information about the thermal properties and the amorphous or crystalline nature of the polyol.

The Role of the Aldehyde Group: A Gateway to Advanced Functionalities

The aldehyde group in polyols derived from 2,2-Bis(hydroxymethyl)butanal is a key feature that enables a wide range of post-polymerization modifications and cross-linking strategies.

Cross-linking Mechanisms
  • With Diamines: The aldehyde groups can react with primary amines to form Schiff bases (imines), leading to the formation of cross-linked networks. This is a dynamic covalent bond, which can impart self-healing properties to the material.

  • With Hydrazides: Aldehydes react with hydrazides to form hydrazones, another type of dynamic covalent bond useful for creating responsive materials.

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde group can undergo self-condensation or react with other active methylene compounds to form cross-links.

Post-Polymerization Modification

The aldehyde group can be used as a chemical handle to attach various molecules to the polymer backbone, including:

  • Biomolecules: Peptides, proteins, and other bioactive molecules can be conjugated to the polymer for biomedical applications.

  • Fluorophores: Fluorescent dyes can be attached for imaging and sensing applications.

  • Hydrophilic/Hydrophobic Moieties: The surface properties of the polymer can be tuned by attaching molecules that alter its interaction with water.

Safety and Handling

2,2-Bis(hydroxymethyl)butanal and its precursors, such as n-butyraldehyde and formaldehyde, should be handled with appropriate safety precautions.

  • n-Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[5]

  • Formaldehyde: Known carcinogen and sensitizer.

  • Diisocyanates: Potent respiratory and skin sensitizers.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.[6]

Conclusion

2,2-Bis(hydroxymethyl)butanal is a highly versatile and underutilized monomer for the synthesis of advanced polyols. Its unique trifunctional structure provides a platform for creating polymers with tailored properties, including thermal stability, hydrolytic resistance, and the potential for post-polymerization modification and cross-linking through the aldehyde group. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising building block in the development of next-generation polymeric materials.

References

  • Benchchem. 2,2-Bis(hydroxymethyl)butanal | 41966-25-0.
  • NextSDS. Butanal, 2,2-bis(hydroxymethyl)
  • ChemicalBook. The synthesis method of neopentyl glycol.
  • Google Patents. US7241914B2 - Method for producing polyesterpolyols of polyvalent alcohols.
  • Growing Science. (2023). Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol.
  • LECRON SHARE. (2025, January 14). The Influence of Production Processes on Polyester Polyol Synthesis.
  • Thermo Fisher Scientific. (2025, May 1).
  • PubChem. 2,2-Bis(hydroxymethyl)butanal | C6H12O3 | CID 11051693.
  • ResearchGate. (2007, May 16). A novel hyperbranched polyester based on 2,2-bis(hydroxylmethyl)
  • MilliporeSigma. (2025, September 22).
  • Creative Proteomics.
  • Semantic Scholar. (2022, June 25).
  • ResearchGate. Synthesis of dendritic polymer from L-lactide and 2,2'-bis (hydroxymethyl) butyric acid.
  • ResearchGate. Synthesis and Characterization of 2,2-Bis(methylol)propionic Acid Dendrimers with Different Cores and Terminal Groups | Request PDF.
  • PMC. (2021).
  • MDPI. (2024, April 18).
  • Matyjaszewski Polymer Group. (2014, May 14).
  • Google Patents. US20140060763A1 - Aldehyde-functionalized polymers with enhanced stability.
  • Dr. Santra Lab. (2020, August 21). Selective O‐Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for.
  • ResearchGate. A first study on copolymers of a methacrylate containing the 2-(hydroxyimino)aldehyde group and OEGMA. RAFT polymerization and assessment of thermal and photoresponsive polymer behavior | Request PDF.
  • R Discovery. (1973, January 1). Polymerization of aromatic aldehydes, 8. Cationic copolymerization of 2,2′‐biphenyldicarbaldehyde with styrene.
  • Wiley Online Library. (2000).
  • ResearchGate. (2016, March 21). Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols.

Sources

Method

Application Notes &amp; Protocols: The Role of 2,2-Bis(hydroxymethyl)butanal in Biodegradable Polymer Synthesis

Abstract The pursuit of sustainable and functional materials has positioned biodegradable polymers at the forefront of materials science. A key strategy in developing advanced polymers is the use of multifunctional monom...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of sustainable and functional materials has positioned biodegradable polymers at the forefront of materials science. A key strategy in developing advanced polymers is the use of multifunctional monomers that can introduce unique architectures, such as branching or specific core functionalities. This guide explores the pivotal, yet nuanced, role of 2,2-Bis(hydroxymethyl)butanal as a versatile precursor for the synthesis of biodegradable aliphatic polyesters. While not typically used directly, its structure provides a gateway to two powerful polymerization methodologies: the creation of hyperbranched polyesters via polycondensation and the initiation of linear polyesters with a functional core via Ring-Opening Polymerization (ROP). We provide the scientific rationale and detailed protocols for leveraging this molecule in advanced polymer design for researchers in materials science and drug development.

Introduction: The Architectural Advantage in Polymer Design

The bulk properties of a polymer—its mechanical strength, degradation rate, and drug-loading capacity—are intrinsically linked to its molecular architecture. While simple linear polymers are foundational, creating branched, star-shaped, or functionalized structures unlocks a new tier of performance. This is achieved by incorporating monomers with multiple reactive groups.

2,2-Bis(hydroxymethyl)butanal is a prime candidate in this context. Its structure, featuring two primary hydroxyl groups and an aldehyde, is chemically analogous to the well-studied 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA), a cornerstone in the synthesis of dendritic and hyperbranched polymers.[1][2][3] The aldehyde group in the butanal derivative is readily oxidizable to a carboxylic acid, transforming it into 2,2-Bis(hydroxymethyl)butanoic acid, an AB₂-type monomer where 'A' is the carboxyl group and 'B' represents the two hydroxyl groups.[4][5]

This guide details the two primary synthetic routes stemming from this molecule, providing both the theoretical underpinning and actionable laboratory protocols.

From Aldehyde to Versatile Monomer: A Preparatory Step

The aldehyde functionality of 2,2-Bis(hydroxymethyl)butanal serves as a latent carboxylic acid. The first essential step is its selective oxidation to 2,2-Bis(hydroxymethyl)butanoic acid (DMBA). This conversion unlocks its potential for polyester synthesis.[4]

Protocol 1: Oxidation of 2,2-Bis(hydroxymethyl)butanal to 2,2-Bis(hydroxymethyl)butanoic Acid

Causality: This protocol utilizes hydrogen peroxide as an oxidant, a common and relatively clean reagent. The reaction is typically performed in an aqueous solution. The temperature is controlled to prevent side reactions and degradation of the product.[5]

Materials:

  • 2,2-Bis(hydroxymethyl)butanal

  • 30-35% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2,2-Bis(hydroxymethyl)butanal (1.0 eq) in deionized water to achieve a concentration of approximately 30-40% by weight.

  • Oxidation: Begin stirring and gently heat the solution to 50-60°C.

  • Reagent Addition: Add hydrogen peroxide (1.1 to 1.5 molar equivalents) dropwise to the solution over 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 80°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60-70°C for 4-6 hours. Monitor the disappearance of the aldehyde by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Workup: Cool the reaction mixture to room temperature. Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

  • Extraction: Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid, 2,2-Bis(hydroxymethyl)butanoic acid, can be further purified by recrystallization from a suitable solvent like toluene or a water/acetone mixture. Confirm purity using NMR and melting point analysis.[6]

Synthetic Pathways for Biodegradable Polyesters

Once synthesized, 2,2-Bis(hydroxymethyl)butanoic acid offers two distinct pathways for creating biodegradable polyesters.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Polymerization Routes Butanal 2,2-Bis(hydroxymethyl)butanal ButanoicAcid 2,2-Bis(hydroxymethyl)butanoic Acid (AB₂ Monomer) Butanal->ButanoicAcid Oxidation (Protocol 1) Hyperbranched Hyperbranched Polyester (via Polycondensation) ButanoicAcid->Hyperbranched Self-Condensation (Protocol 2) Linear Linear Polyester (via Ring-Opening Polymerization) ButanoicAcid->Linear Diol Initiator (Protocol 3)

Caption: Synthetic routes from 2,2-Bis(hydroxymethyl)butanal to biodegradable polymers.

Application I: Synthesis of Hyperbranched Polyesters

Scientific Principle: As an AB₂ monomer, 2,2-Bis(hydroxymethyl)butanoic acid can undergo self-polycondensation. The single carboxyl group (A) of one monomer reacts with one of the two hydroxyl groups (B) of another, leading to a highly branched, tree-like architecture known as a hyperbranched polymer.[7][8] This structure results in unique properties, such as a high density of terminal functional groups, low solution viscosity, and high solubility compared to linear analogs.

Protocol 2: Acid-Catalyzed Polycondensation of 2,2-Bis(hydroxymethyl)butanoic Acid

Causality: This protocol uses a strong acid catalyst (p-Toluenesulfonic acid) to promote esterification. The reaction is performed as a bulk (solvent-free) melt under vacuum. The vacuum is critical for removing the water byproduct, which drives the equilibrium reaction towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.[3]

Materials:

  • 2,2-Bis(hydroxymethyl)butanoic acid (from Protocol 1)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer, distillation head, and vacuum pump

  • Nitrogen or Argon gas inlet

Procedure:

  • Reactor Setup: Charge the three-neck flask with 2,2-Bis(hydroxymethyl)butanoic acid and p-TSA (0.1-0.5% by weight of the monomer). Equip the flask with a mechanical stirrer, a gas inlet, and a distillation head connected to a collection flask and a vacuum line.

  • Inert Atmosphere: Purge the system with inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

  • Melt Phase: Heat the flask to 140-160°C under a slow stream of inert gas to melt the monomer and initiate the reaction. Water will begin to distill off.

  • Vacuum Application: After approximately 1-2 hours (or when the initial water evolution subsides), gradually apply a vacuum (reducing pressure to <1 mmHg) over 30 minutes.

  • Polymerization: Continue the reaction under high vacuum at 140-160°C for 4-8 hours. The viscosity of the melt will increase significantly as the polymerization progresses.

  • Completion and Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting glassy or viscous polymer can be dissolved in a suitable solvent (e.g., THF, DMF, or DMSO) and precipitated into a non-solvent like cold methanol or water to purify it.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Application II: Initiator for Ring-Opening Polymerization (ROP)

Scientific Principle: The two primary hydroxyl groups of 2,2-Bis(hydroxymethyl)butanal (or its acid derivative) can act as a dual-site initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone or lactide.[9] Each hydroxyl group initiates the growth of a separate polymer chain, resulting in a linear polymer with the initiator fragment located at its core. This method allows for excellent control over molecular weight and produces polymers with narrow polydispersity. The central butanal/butanoic acid moiety provides a unique point for further chemical modification.

Protocol 3: Sn(Oct)₂-Catalyzed ROP of ε-Caprolactone using 2,2-Bis(hydroxymethyl)butanal as Initiator

Causality: Stannous octoate (Sn(Oct)₂) is a widely used and efficient catalyst for ROP. The polymerization proceeds via a coordination-insertion mechanism, where the initiator's hydroxyl groups attack the monomer, which has been activated by the catalyst. The reaction is conducted in bulk to avoid solvents and under an inert atmosphere to prevent side reactions with moisture or oxygen.[9][10][11]

Materials:

  • 2,2-Bis(hydroxymethyl)butanal

  • ε-Caprolactone (monomer), freshly distilled over CaH₂

  • Stannous octoate (Sn(Oct)₂), as a solution in dry toluene

  • Toluene (anhydrous)

  • Methanol (cold)

  • Dichloromethane (DCM)

  • Schlenk flask and vacuum/inert gas line

Procedure:

  • Initiator and Monomer Loading: In a flame-dried Schlenk flask under an inert atmosphere, add 2,2-Bis(hydroxymethyl)butanal (1.0 eq). The amount is determined by the target molecular weight ([Monomer]/[Initiator] ratio). Add the freshly distilled ε-caprolactone.

  • Catalyst Addition: Add the Sn(Oct)₂ solution via syringe. A typical monomer-to-catalyst ratio is between 5,000:1 and 20,000:1.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 110-130°C and stir for 12-24 hours. The mixture will become viscous.

  • Reaction Quenching: Cool the reaction to room temperature. The polymerization can be stopped by dissolving the viscous product in a small amount of dichloromethane.

  • Purification: Slowly pour the DCM solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation and Drying: Collect the white polymer precipitate by filtration. Wash it with fresh cold methanol and dry it in a vacuum oven at room temperature until a constant weight is achieved.

G cluster_reactants Reactants cluster_process Mechanism Steps cluster_product Product Initiator Initiator 2,2-Bis(hydroxymethyl)butanal Attack 2. Nucleophilic Attack by Initiator's -OH Group Initiator->Attack Monomer Monomer ε-Caprolactone Coordination 1. Coordination of Monomer to Catalyst Monomer->Coordination Catalyst Catalyst Sn(Oct)₂ Catalyst->Coordination Coordination->Attack Activation Propagation 3. Chain Propagation Attack->Propagation Ring-Opening Propagation->Propagation Polymer Linear Polycaprolactone (with functional core) Propagation->Polymer

Caption: Workflow for Ring-Opening Polymerization initiated by a diol.

Characterization of Synthesized Polymers

To confirm the success of the synthesis and determine the properties of the resulting polymers, a suite of standard analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H and ¹³C NMR To confirm chemical structure, degree of branching (for hyperbranched polymers), and monomer conversion.[12][13][14]For PCL, characteristic peaks for the polymer backbone will appear (e.g., ~4.06 ppm, ~2.31 ppm, ~1.65 ppm, ~1.38 ppm in ¹H NMR). For hyperbranched polyesters, the ratio of dendritic, linear, and terminal units can be quantified.[3]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[13][15]ROP should yield polymers with a low PDI (< 1.5), indicating good control over the polymerization. Polycondensation typically results in a higher PDI (> 2.0).
Differential Scanning Calorimetry (DSC) To measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[12][16][17]These values are critical for understanding the material's physical state (amorphous vs. semi-crystalline) and its suitability for various applications.

Conclusion and Future Outlook

2,2-Bis(hydroxymethyl)butanal is a highly valuable, though indirect, building block for creating sophisticated biodegradable polymers. Its true potential is realized upon conversion to its corresponding carboxylic acid, which can then be channeled into distinct polymerization pathways to yield either highly branched or precisely initiated linear architectures. The protocols provided herein offer a robust framework for researchers to synthesize and explore these advanced materials. Future work could focus on leveraging the core aldehyde or carboxyl functionality for post-polymerization modification, such as conjugating drugs or imaging agents, further expanding the utility of this versatile precursor in biomedical and pharmaceutical applications.

References

  • Larrañaga, A., et al. (2005). Structural properties of biodegradable polyesters and rheological behaviour of their dispersions and films. Journal of Bioactive and Compatible Polymers, 20(4), 365-381. Available at: [Link]

  • Llevot, A., et al. (2016). Biobased Hyperbranched Polyesters as Effective Non‐Leachable UV Blockers for Sunscreens. Macromolecular Rapid Communications, 37(19), 1605-1610. Available at: [Link]

  • Indira, R., et al. (2012). Synthesis and Characterization of certain Biodegradable Thermotropic Liquid Crystalline Random Copolyesters. Oriental Journal of Chemistry, 28(3), 1479-1487. Available at: [Link]

  • Weimer, M. W., et al. (1999). Controlled Synthesis of Hyperbranched Polymers by Slow Monomer Addition to a Core. Macromolecules, 32(20), 6578-6583. Available at: [Link]

  • Mokgweetsi, K., et al. (2021). Ring opening polymerization of D,L-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. RSC Advances, 11(26), 15939-15951. Available at: [Link]

  • Gorraitz, M., et al. (2004). Synthesis of Water Soluble Hyperbranched Polyurethanes Using Selective Activation of AB2 Monomers. Macromolecules, 38(1), 143-149. Available at: [Link]

  • Bindl, M., et al. (2011). Synthesis of New AB2 Monomers for Polymerization to Hyperbranched Polymers by 1,3-Dipolar Cycloaddition. Molecules, 16(11), 9193-9214. Available at: [Link]

  • Li, S., et al. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Chemistry, 10, 911046. Available at: [Link]

  • Park, T. G. (1995). Characterization of biodegradable poly(D,L-lactide- co-glycolide) polymers and microspheres. Journal of Controlled Release, 33(2), 211-222. Available at: [Link]

  • Quiroz-Guzman, E., et al. (2022). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. Polymers, 14(20), 4341. Available at: [Link]

  • Chen, W. C., et al. (2016). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. International Journal of Molecular Sciences, 17(11), 1797. Available at: [Link]

  • Sivabalan, T., et al. (2014). Ring opening polymerization of e-caprolactone by different initiators. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-5. Available at: [Link]

  • Ihre, H., et al. (2004). Synthesis and Characterization of 2,2-Bis(methylol)propionic Acid Dendrimers with Different Cores and Terminal Groups. Journal of Polymer Science Part A: Polymer Chemistry, 42(7), 1758-1767. Available at: [Link]

  • Ling, J., et al. (2013). Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts. Polymer Chemistry, 4(11), 3237-3241. Available at: [Link]

  • Sarkar, A., & Santra, S. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery. ACS Applied Polymer Materials, 2(8), 3465-3473. Available at: [Link]

  • Malmström, E., et al. (2002). Structure Buildup in Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)propionic Acid. Macromolecules, 33(22), 8243-8248. Available at: [Link]

  • Bascone, D., et al. (2024). Characterization of Biodegradable Polymers for Porous Structure: Further Steps toward Sustainable Plastics. Polymers, 16(8), 1109. Available at: [Link]

  • Zhang, J., et al. (2015). Preparation method of 2,2-bis(hydroxymethyl)butyric acid. CN104418728A.
  • Hult, A., et al. (1996). Kinetics of Formation of Hyperbranched Polyesters Based on 2,2-Bis(methylol)propionic Acid. Macromolecules, 29(4), 1254-1259. Available at: [Link]

  • Thongpaen, N., et al. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers, 13(24), 4307. Available at: [Link]

  • Nagai, S., et al. (2000). Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid. US6072082A.
  • Kutyreva, M. P., et al. (2015). Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols. Russian Journal of Organic Chemistry, 51(10), 1376-1381. Available at: [Link]

  • Anelli, P. L., et al. (1991). A general synthetic method for the oxidation of primary alcohols to aldehydes. Organic Syntheses, 70, 1. Available at: [Link]

  • PubChem. (n.d.). 2,2-Bis(hydroxymethyl)butanoic acid. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Sayed, M., et al. (2016). Selective oxidation of trimethylolpropane to 2,2-bis(hydroxymethyl)butyric acid using growing cells of Corynebacterium sp. ATCC 21245. Journal of Industrial Microbiology & Biotechnology, 43(9), 1255-1263. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions of 2,2-Bis(hydroxymethyl)butanal and their prevention

Welcome to the Technical Support & Troubleshooting Center for the synthesis and handling of 2,2-Bis(hydroxymethyl)butanal (DMB). As a Senior Application Scientist, I have designed this guide to move beyond basic troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and handling of 2,2-Bis(hydroxymethyl)butanal (DMB).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In drug development and fine chemical synthesis, understanding the causality behind side reactions is the only way to build robust, scalable processes. DMB is a critical intermediate, primarily synthesized via the crossed-aldol condensation of n-butyraldehyde and formaldehyde. However, its highly reactive functional groups make it susceptible to a cascade of competing side reactions.

Below, you will find targeted FAQs, self-validating experimental protocols, and mechanistic insights to help you isolate high-purity DMB.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing high concentrations of 2-ethylacrolein in my GC-MS analysis? A: 2-ethylacrolein (2-ethylpropenal) is a classic dehydration byproduct resulting from the incomplete aldol addition or self-condensation of n-butyraldehyde[1][2].

  • Causality: When the local concentration of formaldehyde is too low relative to n-butyraldehyde, or if the temperature exceeds 40°C during the initial exothermic phase, the intermediate 2-(hydroxymethyl)butanal undergoes rapid dehydration rather than accepting a second formaldehyde molecule.

  • Prevention: Maintain a strict stoichiometric excess of formaldehyde (typically a 1:3 to 1:5 molar ratio)[2][3]. Ensure vigorous mechanical stirring to avoid localized reagent depletion and strictly control the dosing rate of n-butyraldehyde to manage the exotherm.

Q2: My DMB intermediate is prematurely converting into trimethylolpropane (TMP) and formate salts. How do I arrest the reaction at the DMB stage? A: This is caused by an uncontrolled crossed-Cannizzaro reaction. DMB lacks alpha-hydrogens, making its aldehyde group highly susceptible to reduction by formaldehyde in the presence of strong inorganic bases[4][5].

  • Causality: Strong bases (like NaOH) catalyze the Cannizzaro disproportionation at a rate competitive with the aldol addition. Formaldehyde acts as the reducing agent, converting DMB into TMP while oxidizing itself into formic acid (which neutralizes the base to form formate salts)[5].

  • Prevention: Switch your catalytic system from a strong inorganic base to a tertiary amine catalyst, such as triethylamine (TEA)[3][5]. TEA efficiently facilitates the enolization required for the aldol condensation but is a remarkably poor catalyst for the Cannizzaro reaction, allowing you to isolate DMB intact.

Q3: What causes the formation of heavy oligomers and acetals, and how can they be minimized? A: Acetal and hemiacetal formation occurs when the hydroxyl groups of DMB react with unreacted formaldehyde or the aldehyde group of another DMB molecule[1][5].

  • Causality: These are equilibrium reactions driven by low water content and acidic micro-environments (often occurring if formate salts decompose into formic acid during downstream processing)[5].

  • Prevention: Utilize water as a co-solvent to thermodynamically push the equilibrium away from acetalization[1]. Furthermore, ensure post-reaction quenching is precisely controlled to a pH of 6.5–7.0 to prevent acid-catalyzed acetalization during distillation.

Q4: I am detecting 2,2-bis(hydroxymethyl)butanoic acid (DMBA) in my final product. Is this an oxidation issue? A: Yes. The aldehyde group of DMB is highly sensitive to auto-oxidation, converting readily to DMBA[3].

  • Causality: Exposure to atmospheric oxygen during high-temperature workup, prolonged storage, or vigorous agitation in unsealed reactors initiates radical oxidation of the aldehyde.

  • Prevention: Conduct all high-temperature stripping and distillation steps under a strict inert atmosphere (Nitrogen or Argon).

Part 2: Mechanistic Visualization

To effectively troubleshoot, you must visualize the competing pathways. The diagram below illustrates the logical flow of the main synthetic route versus the parasitic side reactions.

DMB_Network Reactants n-Butyraldehyde + Formaldehyde MonoAldol 2-(hydroxymethyl)butanal (Intermediate) Reactants->MonoAldol Aldol Addition DMB 2,2-Bis(hydroxymethyl)butanal (Target: DMB) MonoAldol->DMB Aldol Addition (+ Formaldehyde) Acrolein 2-Ethylacrolein (Dehydration) MonoAldol->Acrolein Dehydration (- H2O) TMP Trimethylolpropane (Cannizzaro Over-reaction) DMB->TMP Crossed Cannizzaro (Strong Base) Acetal Acetals / Oligomers (Condensation) DMB->Acetal + Formaldehyde (Low Water/Acidic) DMBA DMBA (Oxidation) DMB->DMBA + O2 (Auto-oxidation)

Reaction network of DMB synthesis highlighting primary pathways and competing side reactions.

Part 3: Quantitative Data on Catalytic Systems

Selecting the right catalyst is the single most important variable in preventing side reactions. The table below summarizes the expected reaction profiles based on the chosen catalytic system.

Catalyst SystemPrimary Side Reaction RiskDMB Selectivity (%)TMP Formation (Over-reaction)Acrolein Byproducts
Strong Base (NaOH) Crossed-CannizzaroLow (< 40%)High (Dominant product)Moderate
Weak Base Resin AcetalizationModerate (60-75%)LowModerate
Tertiary Amine (TEA) Auto-oxidation (if exposed)High (> 85%) Very LowLow

Part 4: Self-Validating Experimental Protocol

To achieve the >85% selectivity noted above, utilize the following step-by-step methodology. This protocol incorporates self-validating checkpoints to ensure the reaction remains on track.

Optimized Synthesis of DMB via TEA Catalysis

  • Reactor Preparation & Inerting:

    • Equip a jacketed glass reactor with a mechanical stirrer, internal thermocouple, and reflux condenser.

    • Purge the system with Nitrogen for 15 minutes to displace oxygen, preventing downstream DMBA formation[3].

  • Reagent Charging:

    • Charge the reactor with a 30% aqueous formaldehyde solution (3.5 molar equivalents relative to n-butyraldehyde). The aqueous environment suppresses acetalization[1].

    • Add triethylamine (TEA) (0.1 molar equivalents)[2][3].

  • Controlled Aldol Addition:

    • Begin dropwise addition of n-butyraldehyde (1.0 molar equivalent) using a dosing pump.

    • Self-Validation Checkpoint: Monitor the internal thermocouple. The reaction is highly exothermic. Adjust the dosing rate and jacket cooling to maintain the internal temperature strictly between 30°C and 35°C . Exceeding 40°C will trigger 2-ethylacrolein formation[1][2].

  • Maturation Phase:

    • Once dosing is complete, raise the temperature to 40°C and hold for 2 hours.

    • Self-Validation Checkpoint: Pull an aliquot for GC analysis. The reaction is mature when unreacted n-butyraldehyde is < 1%.

  • Quenching:

    • Cool the reactor to 20°C. Carefully adjust the pH to 6.5–7.0 using dilute phosphoric acid. Do not over-acidify, as a pH < 6.0 will catalyze hemiacetal formation during concentration[5].

  • Concentration & Isolation:

    • Remove water and unreacted formaldehyde via vacuum distillation (e.g., 50 mbar at 50°C) under a continuous Nitrogen bleed.

Workflow N1 1. Inerting (N2 Purge) N2 2. Base/HCHO Charging N1->N2 N3 3. Aldehyde Dosing (T < 35°C) N2->N3 N4 4. Maturation (GC Validation) N3->N4 N5 5. pH Quench (pH 6.5-7.0) N4->N5 N6 6. Vacuum Distillation N5->N6

Self-validating experimental workflow for optimized DMB synthesis and isolation.

References

  • Aldolization of butyraldehyde with formaldehyde over a commercial anion-exchange resin - Kinetics and selectivity aspects. ResearchGate.
  • 2,2-Bis(hydroxymethyl)butanal | 41966-25-0. Benchchem.
  • EP0860419A1 - Process for producing 2,2'-bis (hydroxymethyl) alkanal and 2,2,'. Google Patents.
  • WO2007102637A1 - Method for preparing trimethylolpropane. Google Patents.
  • (10) Patent No. - Method for producing polymethylols. ResearchGate.

Sources

Optimization

Troubleshooting guide for the synthesis of DMBA from 2,2-Bis(hydroxymethyl)butanal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol reference for the synthesis of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol reference for the synthesis of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA) from its precursor, 2,2-Bis(hydroxymethyl)butanal.

DMBA is a critical monomer utilized extensively in the formulation of waterborne polyurethanes (WPUs) and polyester resins due to its neopentyl glycol structure and tertiary carboxyl group[1][2]. The transformation from the aldehyde to the carboxylic acid relies on a highly controlled oxidation process.

I. Reaction Workflow & Mechanistic Overview

The synthesis of DMBA from 2,2-bis(hydroxymethyl)butanal is achieved via a selective catalytic oxidation, most commonly utilizing hydrogen peroxide (H₂O₂)[1][3]. Because the starting alkanal is typically synthesized via an aldol condensation between n-butyraldehyde and formaldehyde in the presence of a base, the oxidation step must account for residual alkalinity and inorganic salts[3][4].

G N1 2,2-Bis(hydroxymethyl)butanal (Aqueous Solution, 20-50 wt%) N2 H2O2 Dropwise Addition (40-80°C, 2 hours) N1->N2 N3 Oxidation Hold Phase (5-6 hours) N2->N3 N4 Acid Neutralization & Water Evaporation N3->N4 N5 Solvent Exchange (MIBK) & Hot Filtration of Salts N4->N5 N6 Cooling Crystallization & DMBA Isolation N5->N6

Workflow for the oxidation of 2,2-bis(hydroxymethyl)butanal to DMBA.

II. Standard Operating Procedure: Oxidation & Isolation

To ensure a self-validating and reproducible system, follow this field-proven methodology for the oxidation and subsequent recovery of DMBA[1][3][5].

Phase 1: Oxidation Reaction

  • Preparation: Charge the reactor with an aqueous solution of 2,2-bis(hydroxymethyl)butanal. The concentration of the alkanal in the system should be maintained between 20% to 50% by weight to balance reaction kinetics and thermal mass[3].

  • Initiation: Heat the solution to 40°C.

  • Peroxide Addition: Slowly add an aqueous 35 wt% hydrogen peroxide solution dropwise over a period of 2 hours. Causality note: The oxidation of the aldehyde group is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the degradation of the delicate polyol structure[1][3][4].

  • Maturation: Once the addition is complete, maintain the reaction temperature between 40°C and 80°C for an additional 5 to 6 hours to ensure complete conversion of the alkanal[1][6].

Phase 2: Recovery and Crystallization

  • Neutralization: Add a mineral acid (e.g., 47 wt% sulfuric acid) in an amount equivalent to the residual base (carried over from the prior aldol condensation step). This converts the base into a stable inorganic salt (e.g., sodium sulfate)[3][5].

  • Dehydration: Reduce the system pressure (e.g., to 12 kPa) and evaporate the water[1].

  • Solvent Exchange: Add an organic solvent such as methyl isobutyl ketone (MIBK) and heat to reflux to separate residual water via azeotropic distillation[1].

  • Hot Filtration: While the solution is still hot, filter the mixture to remove the precipitated inorganic salts[1][5]. Causality note: Filtering hot ensures the DMBA remains highly soluble in the MIBK, preventing product loss while selectively removing the insoluble mineral salts.

  • Crystallization: Gradually cool the filtrate to precipitate the DMBA crystals. Filter, wash, and dry to obtain the final white crystalline solid[1][4].

III. Quantitative Process Parameters

Deviations in the stoichiometric or thermal parameters will directly impact yield and purity. Use the following table to benchmark your process[3][6].

ParameterTarget RangeConsequence of Deviation
H₂O₂ Concentration 20 - 60 wt% (35% optimal)< 20%: Dilutes the system, drastically slowing reaction rates.> 60%: Increases risk of violent exotherms and side reactions.
H₂O₂ : Alkanal Molar Ratio 0.4 : 1 to 1.5 : 1< 0.4: Incomplete oxidation; high residual aldehyde.> 1.5: Requires extensive post-reaction quenching; promotes degradation.
Oxidation Temperature 40°C - 80°C< 40°C: Sluggish kinetics leading to unreacted intermediates.> 80°C: Thermal degradation of the product; discoloration.
H₂O₂ Addition Time ~2 hoursRapid addition: Loss of temperature control; potential safety hazard.

IV. Troubleshooting & FAQs

Q1: My final DMBA product is heavily contaminated with inorganic ash. How do I resolve this? A: This is a classic failure in the solvent exchange and filtration phase. Because the precursor alkanal is synthesized using a water-soluble base, that base remains in the aqueous oxidation mixture[3]. You must add a mineral acid (like sulfuric acid) to convert the base to a salt before crystallization[5]. Crucially, the filtration of these salts must occur hot in the organic solvent (like MIBK)[1]. If you allow the solution to cool before filtering, the DMBA will co-crystallize with the sodium sulfate.

Q2: The yield of DMBA is lower than 50%, and NMR shows significant unreacted aldehyde. What went wrong? A: Incomplete conversion is usually tied to either insufficient oxidant or inadequate maturation time. Ensure your H₂O₂ to alkanal molar ratio is at least 0.4 to 1.5[6]. Furthermore, the reaction does not end when the peroxide addition ends. You must hold the reaction at 40-80°C for an additional 5 to 6 hours to drive the oxidation to completion[1][3].

Q3: During the hydrogen peroxide addition, the temperature spiked above 90°C, and the final product is a viscous, discolored liquid instead of a white crystal. Why? A: You have experienced thermal degradation. The oxidation of 2,2-bis(hydroxymethyl)butanal is highly exothermic. If the H₂O₂ is added too quickly, or if reactor cooling is insufficient, the temperature will exceed the safe upper limit of 80°C[6]. Pure DMBA has a melting point of 109-112°C and should be a white to off-white crystalline solid[2]. High-temperature excursions cause the polyol structure to degrade or polymerize prematurely, resulting in a discolored, viscous liquid[1][2]. Strictly control the addition rate to 2 hours minimum[1].

Q4: Can I skip the solvent exchange step and crystallize directly from the aqueous oxidation mixture? A: It is highly discouraged. DMBA is highly water-soluble (approx. 487 g/L at 20°C)[2]. Attempting to crystallize it directly from the aqueous phase will result in massive yield losses in the mother liquor. Replacing the water with an organic solvent like MIBK drastically reduces DMBA's solubility at lower temperatures, forcing it to crystallize efficiently while allowing the removal of inorganic salts[1][5].

V. References

  • Title: EP0937701A1 - Process for producing 2,2-bis (hydroxymethyl) alkanoic acid Source: Google Patents URL:

  • Title: US6072082A - Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid Source: Google Patents URL:

  • Title: CN104418728A - Preparation method of 2,2-bis(hydroxymethyl)butyric acid Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Stabilizing DMBA-Based Aqueous Polyurethane Dispersions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous polyurethane dispersions (PUDs) synthesized using 2,2-bis(hydroxymethyl)butanoic acid (DMBA). T...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous polyurethane dispersions (PUDs) synthesized using 2,2-bis(hydroxymethyl)butanoic acid (DMBA). This guide is designed to provide in-depth, field-proven insights into overcoming common stability challenges. We will move beyond simple procedural steps to explain the underlying chemical and physical principles governing the stability of your dispersions.

Section 1: The Foundational Role of DMBA in PUD Stability

Aqueous polyurethane dispersions are complex colloidal systems whose stability is paramount for their application in coatings, adhesives, and biomedical fields. The key to their water-dispersibility lies in the incorporation of hydrophilic moieties into the hydrophobic polyurethane backbone. This is where DMBA, an anionic internal emulsifier, plays a critical role.[1][2]

The carboxylic acid group in DMBA is the cornerstone of stability.[3] During the synthesis of the polyurethane prepolymer, DMBA is incorporated into the polymer chain. In a subsequent step, this acid group is neutralized with a tertiary amine, typically triethylamine (TEA), to form a carboxylate salt.[4][5] This ionization creates charged sites along the polyurethane backbone, which are essential for two primary stabilization mechanisms:

  • Electrostatic Repulsion: The negatively charged carboxylate groups on the surface of the polyurethane particles repel each other, preventing aggregation and coagulation.[6]

  • Hydrophilic Shielding: The ionized groups enhance the hydrophilicity of the polymer surface, promoting favorable interactions with the continuous water phase and forming a protective hydration layer around the particles.

The concentration of DMBA is a critical parameter. A higher DMBA content generally leads to a higher charge density on the particle surface, resulting in smaller particle sizes and improved stability.[7][8][9] However, an excessive amount of DMBA can lead to increased water sensitivity of the final film or coating.[10]

Section 2: Troubleshooting Common Instability Issues

Instability in DMBA-based PUDs can manifest in several ways, including sedimentation, creaming, changes in viscosity, and the formation of grit or coagulum. Understanding the root cause of these issues is the first step toward resolving them.

Issue 1: Sedimentation or Creaming

Sedimentation (settling of particles) and creaming (rising of particles) are common gravitational stability problems indicative of insufficient repulsive forces between particles or large particle sizes.[11][12][13][14]

Troubleshooting Guide:

Potential Cause Underlying Science Recommended Action
Insufficient Neutralization If the carboxylic acid groups of DMBA are not fully ionized, the electrostatic repulsion between particles will be weak, leading to agglomeration and subsequent settling or creaming.[15] The degree of neutralization is critical for achieving a stable dispersion.Verify and adjust the pH. The target pH for a DMBA-based PUD is typically in the range of 7.5-9.0 to ensure complete neutralization of the carboxylic acid groups.[16] Use a calibrated pH meter to check the dispersion. If the pH is low, add a small amount of the neutralizing amine (e.g., triethylamine) dropwise with gentle stirring.
Low DMBA Content A low concentration of the internal emulsifier results in a lower surface charge density on the particles, making them more susceptible to van der Waals attractive forces.[6]Increase the DMBA concentration in your formulation. This will lead to smaller particle sizes and greater electrostatic stabilization.[7][8][9] A typical starting point for DMBA content is 4-6% by weight of the total solids.
Incorrect Order of Addition During Synthesis The timing of neutralization and water dispersion is critical. Neutralizing the prepolymer before dispersion in water is crucial for creating a stable emulsion.Follow a validated synthesis protocol. A common and effective method is the prepolymer mixing process, where the isocyanate-terminated prepolymer containing DMBA is first neutralized and then dispersed in water under high shear.[5][17]
High Solid Content As the volume fraction of the dispersed phase increases, the particles are closer together, which can lead to increased viscosity and a higher probability of collision and aggregation.[18]Reduce the solid content of the dispersion. This can be done by adding more deionized water during the dispersion step. While a higher solids content is often desired for application purposes, a lower concentration may be necessary to achieve initial stability.
Issue 2: Increase in Viscosity Over Time (Poor Shelf-Life)

A gradual or rapid increase in viscosity during storage can indicate several underlying problems, from particle swelling to chemical reactions.[19][20]

Troubleshooting Guide:

Potential Cause Underlying Science Recommended Action
Particle Swelling Excessive hydrophilicity, often due to a very high DMBA content or the use of highly hydrophilic polyols, can cause the polyurethane particles to absorb water and swell.[21] This increases their effective volume fraction, leading to a rise in viscosity.Optimize the DMBA content. While sufficient DMBA is needed for stability, an excess can be detrimental. Consider partially replacing a highly hydrophilic polyol with a more hydrophobic one to balance the properties.
Residual Isocyanate Groups If the chain extension reaction is incomplete, residual isocyanate (NCO) groups can slowly react with water over time. This leads to the formation of urea linkages and an increase in the molecular weight of the polymer, causing viscosity to rise.[22]Ensure complete reaction of NCO groups. This can be verified using FTIR spectroscopy by monitoring the disappearance of the NCO peak around 2270 cm⁻¹.[22] Ensure the stoichiometry of the chain extender (e.g., a diamine) to the residual NCO groups is correct.
Hydrolytic Degradation The ester linkages in polyester-based polyurethanes can be susceptible to hydrolysis, especially at non-neutral pH values. This can lead to a breakdown of the polymer backbone and changes in the dispersion's properties.Use polycarbonate or polyether polyols for applications requiring high hydrolytic stability. If using polyester polyols, ensure the final pH of the dispersion is close to neutral after initial stabilization.

Section 3: Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Measurement

Objective: To assess the colloidal stability of the PUD.

Methodology:

  • Dilute the PUD sample with deionized water to the appropriate concentration for the instrument (typically a 1:100 or 1:1000 dilution).

  • Gently mix the diluted sample to ensure homogeneity.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A smaller particle size (typically < 200 nm) and a low PDI (< 0.2) are indicative of a stable dispersion.

  • Measure the zeta potential of the diluted sample. A zeta potential more negative than -30 mV generally indicates good electrostatic stability.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term shelf-life of the PUD.

Methodology:

  • Place a sealed sample of the PUD in an oven at an elevated temperature (e.g., 50°C) for a specified period (e.g., 1-4 weeks).

  • At regular intervals, remove the sample and allow it to cool to room temperature.

  • Visually inspect for any signs of instability, such as sedimentation, creaming, or phase separation.

  • Measure the particle size, pH, and viscosity and compare these values to the initial measurements. Significant changes indicate poor long-term stability.

Section 4: Visualizing the Process and Logic

Diagram 1: The Role of DMBA and Neutralization in Particle Stabilization

G cluster_dispersion Dispersion in Water p1 ---[Hydrophobic PU Backbone]--- dmba DMBA (-COOH) p2 ---[Hydrophobic PU Backbone]--- tea + TEA dmba->tea ionized Ionized Prepolymer (-COO⁻ + HTEA⁺) center ionized->center Dispersion & Self-Assembly micelle PU Particle charge1 - charge2 - charge3 - charge4 -

Caption: Stabilization of a polyurethane particle via DMBA neutralization.

Diagram 2: Troubleshooting Workflow for PUD Instability

G start PUD Instability Observed (Sedimentation, Viscosity Increase) check_ph Measure pH start->check_ph check_ps Measure Particle Size (DLS) check_ph->check_ps pH OK adjust_ph Adjust pH to 7.5-9.0 with Neutralizing Agent check_ph->adjust_ph pH < 7.5 check_formulation Review Formulation check_ps->check_formulation Particle Size OK increase_dmba Increase DMBA Content check_ps->increase_dmba Particle Size > 200nm check_nco Verify NCO Conversion (FTIR) check_formulation->check_nco Viscosity Increasing stable Stable Dispersion check_formulation->stable Formulation OK adjust_ph->stable increase_dmba->stable check_nco->stable

Caption: A logical workflow for troubleshooting common PUD stability issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: I've followed all the steps, but my dispersion still has some grit. What could be the cause?

A: Grit or coagulum can form due to localized areas of high shear or temperature during the dispersion step, causing some of the prepolymer to react too quickly or improperly. Ensure that the water is added to the prepolymer under vigorous, but not excessive, stirring. The temperature of the prepolymer and the water should also be carefully controlled, as high temperatures can accelerate the reaction between residual isocyanate and water, leading to insoluble urea formation.[17]

Q2: Can I use a different neutralizing agent besides triethylamine (TEA)?

A: Yes, other tertiary amines can be used. However, the choice of amine can affect the properties of the dispersion and the final film. For example, amines with lower volatility will remain in the film longer, which could affect water resistance. The pKa of the amine is also important to ensure it is strong enough to fully neutralize the carboxylic acid of DMBA.

Q3: My PUD is stable at room temperature but fails freeze-thaw stability tests. How can I improve this?

A: Freeze-thaw instability occurs when ice crystals form and disrupt the protective layer around the particles, causing them to irreversibly agglomerate upon thawing. To improve freeze-thaw stability, you can incorporate a small amount of a non-ionic hydrophilic component, such as a polyethylene glycol (PEG)-based polyol, into your formulation. This provides steric stabilization in addition to the electrostatic stabilization from the DMBA, which can be more robust against freezing.

Q4: What is the difference between using DMBA and DMPA?

A: Dimethylolbutanoic acid (DMBA) and dimethylolpropionic acid (DMPA) are very similar in structure and function as internal emulsifiers.[1][23] The main difference is the additional methyl group in DMBA, which can slightly increase the hydrophobicity of the polymer backbone. DMBA also has a lower melting point and higher solubility in some organic solvents compared to DMPA, which can be advantageous in certain synthesis processes, potentially reducing the need for co-solvents.[3][24] For many applications, they can be used interchangeably with minor adjustments to the formulation.[23]

Q5: How does the type of polyol (polyester, polyether, polycarbonate) affect the stability of a DMBA-based PUD?

A: The polyol soft segment significantly influences stability. Polyether polyols are generally more hydrophilic and can contribute to better dispersion stability but may increase water sensitivity. Polyester polyols can be more susceptible to hydrolysis, which can be a long-term stability concern.[25] Polycarbonate polyols offer a good balance of hydrophobicity and excellent hydrolytic stability, often resulting in very durable and stable PUDs.[6] The choice of polyol should be guided by the desired final properties of the coating or film.

References

  • Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. (2023). MDPI. [Link]

  • Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions - PMC. (2024). National Institutes of Health. [Link]

  • Effect of DMPA content on particle size and η of PU dispersions. Chain... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of dicarboxylic acids on the performance properties of polyurethane dispersions. (2010). ResearchGate. [Link]

  • Study on Thermal-Storage Stability of Polyurethane Dispersions Prepared via Prepolymer Method - Preprints.org. (2025). Preprints.org. [Link]

  • (PDF) Preparation of aqueous dispersible polyurethane: Effect of acetone on the particle size and storage stability of polyurethane emulsion - ResearchGate. (2025). ResearchGate. [Link]

  • Preparation and Shelf‐Life Stability of Aqueous Polyurethane Dispersion - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis, morphology, and particle size control of acidic aqueous polyurethane dispersions - White Rose Research Online. (2024). White Rose Research Online. [Link]

  • Aqueous anionic polyurethane dispersions from castor oil | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Effect of Neutralization Degree on Self Matting Waterborne Polyurethane. (2025). Wiley Online Library. [Link]

  • Aqueous polyurethane dispersions - Google Patents. (n.d.).
  • Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water - Tech Science Press. (n.d.). Tech Science Press. [Link]

  • Effects of ph on the morphology of the waterborne polyurethane dispersion and its copolymer | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Preparation and characterization of water dispersion polyurethane - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols - SciSpace. (n.d.). SciSpace. [Link]

  • Water-Based Polyurethane Dispersions: Analysis of the Dispersion Stability in Terms of DLVO and XDLVO Theories | Langmuir - ACS Publications. (2025). ACS Publications. [Link]

  • Novel polyurethane dispersions based on renewable raw materials—Stability studies by variations of DMPA content and degree of neutralisation | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC. (n.d.). National Institutes of Health. [Link]

  • Improve Chemical Stability of Polyurethane Dispersion - Patsnap Eureka. (2026). Patsnap. [Link]

  • Understand Sedimentation and Creaming in Formulations - Microtrac. (n.d.). Microtrac. [Link]

  • Effect of neutralization degree on the average particle sizes of water-based polyurethane dispersions. - ResearchGate. (n.d.). ResearchGate. [Link]

  • WO2022066320A1 - Water-based polyurethane dispersions and their preparation - Google Patents. (n.d.).
  • Fundamental Insight into Anionic Aqueous Polyurethane Dispersions - ResearchGate. (2020). ResearchGate. [Link]

  • Modeling of Sedimentation and Creaming in Suspensions and Pickering Emulsions - MDPI. (2019). MDPI. [Link]

  • Modeling of Sedimentation and Creaming in Suspensions and Pickering Emulsions. (2019). Semantic Scholar. [Link]

  • Modeling of Sedimentation and Creaming in Suspensions and Pickering Emulsions. (2025). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2,2-Bis(hydroxymethyl)butanal and Its Derivatives by NMR and FTIR

This guide provides an in-depth comparative analysis of 2,2-Bis(hydroxymethyl)butanal and its common derivatives using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2,2-Bis(hydroxymethyl)butanal and its common derivatives using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the structural nuances of these molecules as revealed by spectroscopic techniques. We will explore the theoretical underpinnings of the spectral features and provide practical, field-tested protocols for data acquisition and interpretation.

Introduction to 2,2-Bis(hydroxymethyl)butanal: A Versatile Building Block

2,2-Bis(hydroxymethyl)butanal, also known as 2,2-dimethylolbutanal, is a trifunctional molecule featuring an aldehyde and two primary hydroxyl groups. Its synthesis is most commonly achieved through an aldol condensation reaction between n-butyraldehyde and formaldehyde.[1] This structure makes it a valuable intermediate in various chemical syntheses, particularly as a precursor to polyols, polyesters, and polyurethanes. The oxidized form, 2,2-bis(hydroxymethyl)butanoic acid (DMBA), is a key monomer in the production of water-soluble polymers.[1]

Given its reactivity and the potential for various side-reactions during its synthesis, rigorous characterization is essential. NMR and FTIR spectroscopy are indispensable tools for confirming the structure of 2,2-Bis(hydroxymethyl)butanal and for identifying its subsequent conversion to various derivatives.

The Synergy of NMR and FTIR in Structural Elucidation

NMR and FTIR are complementary techniques that provide a holistic view of a molecule's structure.[2][3][4]

  • FTIR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5][6] It is particularly effective for identifying hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

  • NMR Spectroscopy provides detailed information about the atomic framework of a molecule. It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing connectivity and stereochemistry.[7] For instance, ¹H NMR can distinguish between different types of protons (aldehyde, alcohol, alkyl) and their neighboring atoms.

This guide will leverage the strengths of both techniques to build a comprehensive spectroscopic profile of 2,2-Bis(hydroxymethyl)butanal and its derivatives.

Spectroscopic Analysis of 2,2-Bis(hydroxymethyl)butanal

Predicted FTIR Spectrum

The FTIR spectrum of 2,2-Bis(hydroxymethyl)butanal is expected to be dominated by the characteristic absorptions of its alcohol and aldehyde functional groups.

  • O-H Stretch (Alcohol): A prominent, broad absorption band is predicted in the region of 3600-3200 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups.

  • C-H Stretch (Alkyl and Aldehyde): Sharp peaks between 3000-2850 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups. Additionally, two weaker, but highly characteristic, C-H stretching bands for the aldehyde group are expected around 2850 cm⁻¹ and 2750 cm⁻¹ .[8] The latter is often a clear indicator of an aldehyde.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated around 1725-1705 cm⁻¹ , which is characteristic of a saturated aliphatic aldehyde.[8]

  • C-O Stretch (Alcohol): A strong band in the 1050-1000 cm⁻¹ region is expected, corresponding to the C-O stretching of the primary alcohol groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

  • Aldehyde Proton (-CHO): A distinct singlet is expected far downfield, around 9.5-9.8 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[8]

  • Hydroxymethyl Protons (-CH₂OH): The four protons of the two equivalent hydroxymethyl groups are expected to appear as a singlet around 3.6-3.8 ppm . The exact shift can be influenced by the solvent and concentration due to hydrogen bonding.

  • Hydroxyl Protons (-OH): The two alcohol protons will likely appear as a broad singlet. Its chemical shift is highly variable (1-5 ppm ) and depends on solvent, temperature, and concentration.

  • Ethyl Group Protons (-CH₂CH₃):

    • The methylene protons (-CH₂) will likely appear as a quartet around 1.5-1.7 ppm , split by the adjacent methyl protons.

    • The methyl protons (-CH₃) will appear as a triplet around 0.9-1.0 ppm , split by the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Carbonyl Carbon (-CHO): The most deshielded carbon, appearing around 200-205 ppm .

  • Hydroxymethyl Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups are expected in the 60-65 ppm region.

  • Quaternary Carbon (-C-): The central quaternary carbon to which the other groups are attached is predicted to be around 50-55 ppm .

  • Ethyl Group Carbons (-CH₂CH₃):

    • The methylene carbon (-CH₂) is expected around 20-25 ppm .

    • The methyl carbon (-CH₃) will be the most upfield signal, around 10-15 ppm .

Comparative Analysis of Derivatives

The true power of spectroscopic analysis is revealed when comparing the parent molecule to its derivatives. The following sections detail the expected spectral changes upon common chemical transformations of 2,2-Bis(hydroxymethyl)butanal.

Derivative 1: 2,2-Bis(acetoxymethyl)butanal (Esterification)

Esterification of the two hydroxyl groups with a reagent like acetic anhydride will introduce two acetyl groups.

  • FTIR Changes:

    • Disappearance of O-H Stretch: The broad band at 3600-3200 cm⁻¹ will vanish.

    • Appearance of Ester C=O Stretch: A new, strong absorption will appear around 1740-1735 cm⁻¹ . This is at a higher wavenumber than the aldehyde C=O due to the electron-withdrawing oxygen atom of the ester.

    • Appearance of Ester C-O Stretches: Strong bands will appear in the 1250-1200 cm⁻¹ region, characteristic of the C-O stretching of the acetate groups.

  • ¹H NMR Changes:

    • Disappearance of -OH Signal: The broad alcohol proton signal will be absent.

    • Appearance of Acetyl Protons: A new, sharp singlet integrating to 6 protons will appear around 2.0-2.1 ppm , corresponding to the two methyl groups of the acetates.

    • Downfield Shift of -CH₂O- Protons: The protons of the hydroxymethyl groups, now part of the ester linkage (-CH₂OAc), will shift downfield to approximately 4.0-4.2 ppm due to the deshielding effect of the acetyl group. The aldehyde and ethyl group signals will remain largely unchanged.

Derivative 2: 2,2-Bis(hydroxymethyl)butyric Acid (Oxidation)

Oxidation of the aldehyde group to a carboxylic acid yields DMBA.

  • FTIR Changes:

    • Appearance of Carboxylic Acid O-H Stretch: A very broad absorption band will appear from 3300-2500 cm⁻¹ , overlapping with the C-H stretching region. This is characteristic of the hydrogen-bonded O-H of a carboxylic acid dimer.[9]

    • Shift of C=O Stretch: The aldehyde C=O peak around 1725-1705 cm⁻¹ will be replaced by a carboxylic acid C=O stretch around 1710-1680 cm⁻¹ .[9]

    • The broad alcohol O-H stretch around 3600-3200 cm⁻¹ will remain.

  • ¹H NMR Changes:

    • Disappearance of Aldehyde Proton: The signal at ~9.6 ppm will be absent.

    • Appearance of Carboxylic Acid Proton: A new, broad singlet will appear far downfield, typically >10 ppm , corresponding to the acidic proton. Its visibility and sharpness can depend on the solvent.

    • The signals for the hydroxymethyl, hydroxyl, and ethyl groups will experience minor shifts due to the change in the adjacent functional group.

Derivative 3: Acetal Formation

Reaction of the aldehyde with a diol, such as ethylene glycol, will form a cyclic acetal.

  • FTIR Changes:

    • Disappearance of Aldehyde C=O Stretch: The strong peak at ~1715 cm⁻¹ will vanish.

    • Appearance of Acetal C-O Stretches: New, strong C-O stretching bands will appear in the 1150-1050 cm⁻¹ region, characteristic of the acetal group.

    • The broad alcohol O-H stretch will remain.

  • ¹H NMR Changes:

    • Disappearance of Aldehyde Proton: The signal at ~9.6 ppm will be absent.

    • Appearance of Acetal Protons:

      • A new singlet or triplet for the acetal proton (-O-CH-O-) will appear around 4.5-5.5 ppm .

      • New signals corresponding to the protons of the diol used will appear (e.g., a multiplet around 3.8-4.0 ppm for ethylene glycol).

    • The signals for the hydroxymethyl, hydroxyl, and ethyl groups will remain, with slight shifts.

Data Summary Tables

Table 1: Predicted FTIR Absorption Bands (cm⁻¹)

Functional Group2,2-Bis(hydroxymethyl)butanal2,2-Bis(acetoxymethyl)butanal2,2-Bis(hydroxymethyl)butyric Acid
O-H (Alcohol)3600-3200 (broad)Absent3600-3200 (broad)
O-H (Acid)AbsentAbsent3300-2500 (very broad)
C-H (Aldehyde)~2850, ~2750~2850, ~2750Absent
C=O (Aldehyde)1725-17051725-1705Absent
C=O (Ester)Absent1740-1735Absent
C=O (Acid)AbsentAbsent1710-1680
C-O (Alcohol/Acid)1050-1000Absent1300-1200, 1050-1000
C-O (Ester)Absent1250-1200Absent

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Environment2,2-Bis(hydroxymethyl)butanal2,2-Bis(acetoxymethyl)butanal2,2-Bis(hydroxymethyl)butyric Acid
-CHO9.5-9.8 (s, 1H)9.5-9.8 (s, 1H)Absent
-COOHAbsentAbsent>10 (s, 1H)
-CH₂OH / -CH₂OAc3.6-3.8 (s, 4H)4.0-4.2 (s, 4H)~3.7 (s, 4H)
-OH1-5 (br s, 2H)Absent1-5 (br s, 2H)
-CH₂CH₃1.5-1.7 (q, 2H)1.5-1.7 (q, 2H)~1.6 (q, 2H)
-CH₂CH₃0.9-1.0 (t, 3H)0.9-1.0 (t, 3H)~0.9 (t, 3H)
-COCH₃Absent2.0-2.1 (s, 6H)Absent

(s = singlet, t = triplet, q = quartet, br = broad)

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Environment2,2-Bis(hydroxymethyl)butanal2,2-Bis(acetoxymethyl)butanal2,2-Bis(hydroxymethyl)butyric Acid
-CHO / -COOH200-205200-205175-180
-C(O)CH₃Absent170-171Absent
-CH₂O-60-6565-70~62
Quaternary C50-5550-55~52
-CH₂CH₃20-2520-25~22
-CH₂CH₃10-1510-15~12
-COCH₃Absent20-21Absent

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Protocol 1: FTIR Sample Preparation and Analysis
  • Sample Preparation:

    • For liquid samples (e.g., neat 2,2-Bis(hydroxymethyl)butanal), a small drop can be placed directly on a salt plate (NaCl or KBr) and covered with a second plate to create a thin film.

    • For solid samples (e.g., DMBA), prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in a mortar and pestle. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Background Collection: Ensure the sample compartment is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the prepared sample in the spectrometer's sample holder.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the analyte.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of exchangeable protons (-OH, -COOH).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum and identify their multiplicities.

Visualization of Concepts

Synthesis and Derivatization Workflow

G cluster_synthesis Synthesis cluster_derivatization Derivatization n-butyraldehyde n-butyraldehyde Aldol Condensation Aldol Condensation n-butyraldehyde->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation Parent 2,2-Bis(hydroxymethyl)butanal Aldol Condensation->Parent Oxidation Oxidation Parent->Oxidation [O] Esterification Esterification Parent->Esterification Ac₂O Acetal Formation Acetal Formation Parent->Acetal Formation Diol, H⁺ Acid 2,2-Bis(hydroxymethyl)butyric Acid Oxidation->Acid Ester 2,2-Bis(acetoxymethyl)butanal Esterification->Ester Acetal Acetal Derivative Acetal Formation->Acetal

Caption: Synthetic route to 2,2-Bis(hydroxymethyl)butanal and its key derivatives.

Spectroscopic Correlation Diagram

Caption: Correlation of functional groups in the parent molecule to spectral regions.

References

  • Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Simple, accurate, adjustable-parameter-free prediction of NMR shifts for molecules in solution. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • IntechOpen. (2017, February 8). Fourier Transform Infrared and Two-Dimensional Correlation Spectroscopy for Substance Analysis. Retrieved from [Link]

  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Retrieved from [Link]

  • PMC. (2021, April 12). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Retrieved from [Link]

  • Semantic Scholar. (2024, June 5). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies,. Retrieved from [Link]

  • Chegg.com. (2020, November 22). Solved FTIR and NMR Spectra After completing a reaction and. Retrieved from [Link]

  • MDPI. (2021, May 5). Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • PubMed. (2006, February 15). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Bis(hydroxymethyl)butanal. Retrieved from [Link]

  • MDPI. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Retrieved from [Link]

  • ScienceDirect. (n.d.). FTIR and 27Al MAS NMR analysis of the effect of framework Al- and Si-defects in micro. Retrieved from [Link]

  • MDPI. (2025, October 14). Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthetic studies on morellin. Part 4: Synthesis of 2,2-dimethyl- 12-[3-methylbut-2-enyl]-2H,6H-pyrano[3,2-b]xanthen-6-one. Retrieved from [Link]

  • MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H 2 O-System. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-2-Butenal diethyl acetal. Retrieved from [Link]

  • DSpace Repository. (n.d.). Publication: Crystallographic and Spectroscopic Characterization of 2-[(7. Retrieved from [Link]

  • PMC. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • PMC. (2019, January 21). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). (2R)-2-Methylbutanal | C5H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]au/molecule.py?molid=37625)

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Comparative

Comparing 2,2-Bis(hydroxymethyl)butanoic acid (DMBA) and 2,2-bis(hydroxymethyl)propionic acid (DMPA)

As the global regulatory landscape tightens around volatile organic compounds (VOCs) and toxic solvents like N-methyl-2-pyrrolidone (NMP), the transition to waterborne polyurethanes (WPUs) has become a critical mandate f...

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Author: BenchChem Technical Support Team. Date: March 2026

As the global regulatory landscape tightens around volatile organic compounds (VOCs) and toxic solvents like N-methyl-2-pyrrolidone (NMP), the transition to waterborne polyurethanes (WPUs) has become a critical mandate for drug delivery, coatings, and advanced materials. Central to WPU synthesis are internal emulsifiers—hydrophilic chain extenders that allow hydrophobic polymer chains to disperse stably in water.

For decades, DMPA (2,2-bis(hydroxymethyl)propionic acid) has been the industry standard[1]. However, modern formulation demands have driven the adoption of DMBA (2,2-bis(hydroxymethyl)butanoic acid) , a next-generation alternative[2]. As a Senior Application Scientist, I have structured this guide to objectively compare these two monomers, dissecting the causality behind their physicochemical differences and providing field-proven, self-validating protocols for their application.

Structural & Physicochemical Properties

The fundamental divergence between DMBA and DMPA lies in a single alkyl substituent: DMPA possesses a methyl group (-CH₃), while DMBA features an ethyl group (-CH₂CH₃)[3]. This seemingly minor structural tweak profoundly alters the crystal lattice energy and thermodynamic behavior of the molecule.

According to structural data from 3[3] and 1[1], the asymmetric ethyl chain in DMBA disrupts the highly ordered, hydrogen-bonded crystal lattice found in DMPA. Consequently, DMBA requires significantly less thermal energy to melt and exhibits vastly superior solubility profiles.

Table 1: Physicochemical Properties Comparison
PropertyDMBADMPA
Alkyl Substituent Ethyl (-CH₂CH₃)Methyl (-CH₃)
Molecular Weight 148.16 g/mol 134.13 g/mol
Melting Point 108–115°C189–191°C
Water Solubility 48%12%
Acetone Solubility (20°C) 15 g / 100g1 g / 100g
Prepolymer Reaction Time 50–60 minutes150–180 minutes

Mechanistic Insights: Kinetics and Processing

The Steric Hindrance Paradigm

In polyurethane synthesis, the primary hydroxyl groups of the chain extender must react with the isocyanate (NCO) groups of the prepolymer. DMBA reacts up to three times faster than DMPA[4]. The causality here is steric: the ethyl group in DMBA alters the conformational flexibility, increasing the spatial distance between the sterically bulky carboxyl group and the reactive hydroxyls. This reduces steric hindrance at the reaction site, significantly lowering the activation energy required for urethane linkage formation.

Eliminating Reprotoxic Solvents

Because DMPA has a high melting point (~190°C) and poor solubility in standard polyols, formulators are historically forced to dissolve it in high-boiling, reprotoxic solvents like NMP or DMF[5]. Research published in5[5] highlights that DMBA's low melting point and high solubility enable completely solvent-free prepolymer synthesis, aligning with strict REACH regulations and zero-VOC green chemistry mandates.

Mechanism cluster_DMPA DMPA (Methyl Group) cluster_DMBA DMBA (Ethyl Group) D1 High Lattice Energy (MP: 189-191°C) D2 Requires Toxic Solvents (NMP / DMF) D1->D2 D3 High Steric Hindrance (150-180 min reaction) D2->D3 M1 Lower Lattice Energy (MP: 108-115°C) M2 Solvent-Free Processing (Green Chemistry) M1->M2 M3 Low Steric Hindrance (50-60 min reaction) M2->M3

Caption: Causal relationship between molecular structure, processing requirements, and reaction kinetics.

Experimental Protocol: Solvent-Free Synthesis of Anionic WPU Dispersions

To ensure scientific integrity, the following protocol represents a self-validating system for synthesizing DMBA-based WPU nanoparticles without the use of NMP.

Step 1: Prepolymerization

  • Action: In a dry, four-neck flask equipped with a mechanical stirrer and nitrogen inlet, react a polyol (e.g., PTMG) with an excess of diisocyanate (e.g., IPDI) at 80°C for 2 hours.

  • Causality: The excess NCO ensures the formation of an NCO-terminated prepolymer, leaving reactive sites for subsequent chain extension.

  • Validation: Perform a standard di-n-butylamine titration. Proceed only when the experimental NCO% matches the theoretical NCO%.

Step 2: Hydrophilic Chain Extension (DMBA Integration)

  • Action: Add DMBA directly to the prepolymer melt at 80°C. React for 50–60 minutes.

  • Causality: DMBA's low melting point allows it to dissolve directly into the prepolymer. The hydroxyl groups of DMBA react with the NCO terminals, incorporating carboxyl groups into the backbone.

  • Validation: Monitor the reaction via FTIR (disappearance of the NCO peak at ~2270 cm⁻¹) or secondary titration until the target NCO% is reached.

Step 3: Neutralization

  • Action: Cool the reactor to 40°C. Add Triethylamine (TEA) dropwise at a 1:1 molar ratio to the DMBA carboxyl groups. Stir for 30 minutes.

  • Causality: Cooling to 40°C is critical to prevent the volatilization of TEA (boiling point ~89°C) and to suppress side reactions between NCO and urea. TEA converts the hydrophobic carboxylic acid into a water-dispersible carboxylate salt.

Step 4: Phase Inversion and Dispersion

  • Action: Increase stirring speed to 800–1000 RPM. Gradually add deionized water to the neutralized prepolymer.

  • Causality: High-shear mixing provides the mechanical energy necessary to force water into the viscous organic phase, triggering a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) dispersion.

WPU_Synthesis A Polyol + Diisocyanate (Prepolymerization) B Add DMBA (Hydrophilic Extension) A->B 80°C, Catalyst C Neutralization (Triethylamine) B->C Cooling to 40°C D Phase Inversion (Water Dispersion) C->D High-shear mixing

Caption: Step-by-step workflow for the solvent-free synthesis of anionic waterborne polyurethanes.

Performance Data: Dispersion and Film Properties

Beyond processing efficiency, the choice between DMBA and DMPA directly impacts the final product's physical properties. According to a comprehensive study in 6[6], DMBA enables the formation of stable polymer dispersions with significantly smaller particle sizes and lower Polydispersity Index (PDI) values at equivalent concentrations.

Furthermore, while DMBA is highly water-soluble as a monomer, its ethyl pendant group is more hydrophobic than DMPA's methyl group. Once the WPU film is cast and the neutralizing amine evaporates, this localized hydrophobicity yields a final film with superior water resistance[6].

Table 2: WPU Performance Metrics (DMBA vs DMPA)
Performance MetricDMBA-based WPUDMPA-based WPU
Processing Solvent None (or benign solvents like Acetone)NMP, DMF (Toxic, high-boiling)
Particle Size Smaller (~174 nm at optimal conc.)Larger (~242 nm at optimal conc.)
Polydispersity Index (PDI) Narrower (Higher colloidal stability)Broader
Film Water Resistance High (Ethyl group increases hydrophobicity)Moderate
Film Elongation ExcellentGood

Sources

Validation

Advanced Formulations in Waterborne Polyurethanes: A Performance Comparison of DMBA vs. DMPA

As a Senior Application Scientist specializing in advanced polymeric materials, I frequently encounter the formulator's primary dilemma: balancing environmental compliance with high-performance physical properties. The t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in advanced polymeric materials, I frequently encounter the formulator's primary dilemma: balancing environmental compliance with high-performance physical properties. The transition from solvent-borne to waterborne polyurethanes (WPUs) is a critical mandate across biomedical coatings, drug delivery matrices, and high-performance adhesives. The linchpin of this transition is the internal emulsifier—a hydrophilic diol that dictates the polymer's aqueous dispersibility, particle morphology, and ultimate film properties.

Historically, 2,2-dimethylolpropionic acid (DMPA) has been the industry standard. However, the increasing demand for zero-VOC (Volatile Organic Compound) synthesis and improved processing kinetics has driven the adoption of 2,2-dimethylolbutanoic acid (DMBA)[1]. This guide objectively compares the mechanistic behavior and experimental performance of DMBA against DMPA, providing actionable data for researchers and drug development professionals.

Mechanistic Causality: Structure Dictates Function

The performance delta between DMBA and DMPA originates from a single structural variance: the presence of an ethyl group in DMBA versus a methyl group in DMPA.

This seemingly minor alkyl substitution has profound thermodynamic consequences. The bulkier ethyl group in DMBA introduces asymmetry, disrupting the highly ordered, hydrogen-bonded crystal lattice of the pure compound. Consequently, DMBA exhibits a significantly lower melting point (108–115 °C) compared to DMPA (180–185 °C)[1].

In practical synthesis, DMPA's strong crystalline lattice makes it notoriously difficult to dissolve in standard polyol/diisocyanate prepolymer mixtures, often necessitating toxic, high-boiling co-solvents like N-methyl-2-pyrrolidone (NMP) or large volumes of acetone[2][3]. Conversely, DMBA's superior solubility allows it to seamlessly integrate into the prepolymer matrix, enabling entirely solvent-free, green chemistry workflows[1][4].

Mechanism Root Hydrophilic Diol Selection DMBA DMBA (Ethyl-substituted) Root->DMBA DMPA DMPA (Methyl-substituted) Root->DMPA Prop1 Low Melting Point (108°C) High Solvent Solubility DMBA->Prop1 Prop2 High Melting Point (180°C) Requires NMP/Acetone DMPA->Prop2 Kinetics1 Fast Kinetics (50-60 min) Prop1->Kinetics1 Kinetics2 Slow Kinetics (150-180 min) Prop2->Kinetics2 Outcome1 Finer Particles, Low PDI Solvent-Free WPU Kinetics1->Outcome1 Outcome2 Larger Particles, High PDI VOC Residue Risk Kinetics2->Outcome2

Mechanistic Pathways of DMBA vs. DMPA in WPU Dispersion

Experimental Protocol: Self-Validating Synthesis of Anionic WPUs

To ensure scientific integrity, the following prepolymer mixing protocol incorporates self-validating checkpoints. This workflow guarantees that each chemical transformation is analytically confirmed before proceeding, eliminating downstream confounding variables.

Step 1: Polyol Dehydration Melt polycaprolactone (PCL) diol and dehydrate under vacuum at 110 °C for 1 hour. Validation Check: Perform Karl Fischer titration. Moisture content must be < 0.05% to prevent premature urea formation via water-isocyanate side reactions.

Step 2: Prepolymerization Cool the reactor to 85 °C. Add isophorone diisocyanate (IPDI) and a catalytic amount of dibutyltin dilaurate (DBTDL). React under a nitrogen atmosphere for 2 hours. Validation Check: Conduct a di-n-butylamine back-titration. The reaction proceeds to Step 3 only when the theoretical NCO% is achieved, confirming complete capping of the polyol.

Step 3: Hydrophilic Chain Extension Introduce the internal emulsifier (DMBA or DMPA). For DMPA, the addition of NMP is required to achieve homogeneity[2]. For DMBA, the reaction proceeds solvent-free[1]. React at 80 °C. Validation Check: Monitor NCO content. A stabilized NCO% indicates the complete consumption of the emulsifier's hydroxyl groups.

Step 4: Neutralization Cool the prepolymer to 40 °C. Add triethylamine (TEA) dropwise to neutralize the pendant carboxylic acid groups into carboxylate salts. Validation Check: Extract an aliquot and measure pH. A stable pH of 7.5–8.5 confirms complete neutralization, which is critical for subsequent micelle stability.

Step 5: Aqueous Dispersion & Phase Inversion Transfer the neutralized prepolymer to a high-shear mixer (1500 rpm). Add deionized water dropwise. The system will undergo phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) dispersion.

Step 6: Aqueous Chain Extension Add ethylenediamine (EDA) dropwise to extend the polymer chains and consume residual isocyanate groups. Validation Check: Analyze the final dispersion via FTIR spectroscopy. The complete disappearance of the NCO stretching band at 2270 cm⁻¹ validates the termination of the reaction.

WPU_Synthesis N1 1. Polyol Dehydration (Vacuum, 110°C) N2 2. Prepolymerization (Diisocyanate, 85°C) N1->N2 Moisture < 0.05% N3 3. Hydrophilic Extension (DMBA or DMPA) N2->N3 NCO% Titration N4 4. Neutralization (TEA, 40°C) N3->N4 Stable NCO% N5 5. Aqueous Dispersion (High-Shear H2O) N4->N5 pH 7.5-8.5 N6 6. Chain Extension (EDA) N5->N6 Phase Inversion

WPU Synthesis Workflow via Prepolymer Mixing

Performance Comparison & Experimental Data

When subjected to identical formulation parameters (equimolar hydrophilic content, identical hard/soft segment ratios), DMBA and DMPA yield WPUs with distinctly different physicochemical profiles. The table below synthesizes quantitative data derived from comparative studies[1][4][5].

Performance MetricDMBA (2,2-Dimethylolbutanoic Acid)DMPA (2,2-Dimethylolpropionic Acid)Mechanistic Causality
Melting Point 108–115 °C180–185 °CEthyl group in DMBA disrupts crystal lattice packing[1].
Reaction Time 50–60 minutes150–180 minutesEnhanced solubility of DMBA accelerates reaction kinetics[4].
Co-Solvent Req. Solvent-Free (Zero VOC)Requires NMP, DMF, or AcetoneDMPA's high melting point necessitates high-boiling solvents[2].
Mean Particle Size Smaller (~40-60 nm)Larger (~60-90 nm)Uniform charge distribution allows tighter micelle packing[5].
Polydispersity (PDI) Low (< 0.1)Higher (> 0.15)DMBA yields more homogeneous polymer chain extensions[5].
Film Hydrophilicity Lower (Contact Angle > 75°)Higher (Contact Angle < 65°)Ethyl group provides greater steric shielding of polar urethane bonds[5].
Data Analysis & Strategic Recommendations

1. Reaction Kinetics & Throughput: DMBA drastically accelerates reaction times. Prepolymer syntheses that take nearly 3 hours with DMPA can be completed in under an hour with DMBA[4]. For scale-up manufacturing in pharmaceutical coatings or biomedical devices, this translates to significant energy savings and higher throughput.

2. Particle Morphology: Dynamic Light Scattering (DLS) analysis reveals that DMBA-derived WPUs consistently form smaller particles with a lower Polydispersity Index (PDI)[5]. The enhanced solubility of DMBA ensures a more uniform distribution of ionic carboxylate groups along the polymer backbone. During phase inversion, this uniform charge density facilitates the formation of highly stable, tightly packed micelles[5].

3. Film Hydrophilicity & Barrier Properties: Water contact angle measurements demonstrate that DMBA films are inherently less hydrophilic than their DMPA counterparts[5]. The bulkier ethyl group of DMBA provides greater steric shielding of the polar urethane linkages. In applications requiring moisture resistance or controlled drug release profiles, DMBA offers superior barrier properties.

Conclusion

While DMPA remains a reliable workhorse for legacy formulations, DMBA represents the next evolution in waterborne polyurethane chemistry. By eliminating the need for toxic co-solvents, accelerating reaction kinetics, and yielding dispersions with superior stability and narrower particle size distributions, DMBA is the strategic choice for researchers developing next-generation, high-performance aqueous polymers.

References
  • DMBA vs. DMPA: A Comparative Look at Hydrophilic Chain Extenders in PU Emulsions. NINGBO INNO PHARMCHEM CO.,LTD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQz159cTdom2kozrBeUiNSt5MgpSzzkp_egmZQhj4BKom_WW50SlYO79G_M8tuIn5IG3v_Q3JtuiubIYFbxzqow2_YCgFWVfLtd877J-V-CQmF-DjI1RgWwbkzLQPjnvjS3lrl7i72PPTLmfopZajhaa_lwEAnmeglo2z2hFaovf8u44WE7OgBIWIOAQWUvZodmP1L7Yt4o0_vjoOHo4sVmD2nL9bjzG6h17DkREKkCcz6HabogQ=]
  • Effects of Internal Emulsifiers on Anionic Waterborne Polyurethanes for Breathable Membranes: Experimental and Computational Study. ACS Applied Polymer Materials.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAUl2DiSHSpzpMTAEXadcA2dqonANimvlltD3GQScQr-MsZGcGQzorSWDpxZ_aYl-AeGLnbrBXlihl_vDeFCPMpwKxY1t1Y4b8usvF1IMlVqzY7k-qYVC7T3ly7Xo-onK7ldEL3UDTxAo=]
  • DMBA vs. DMPA: Choosing the Right Chain Extender for Waterborne Polyurethanes. NINGBO INNO PHARMCHEM CO.,LTD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH95eVX1xyPd6RI0I1qeELTPE7a0Iy6xRlBfI3IqrIZzQ_FHXUj_RMzP-iFxO--HkPfFIAq1HaRGJawbq67lEVtfKuX6FD3SydgV6fQwrwe-uFRO1vSC52jMiq24Hm6IY6Zhv8wPOiqkP0ElCTKWlady_YsZu7BhKvRERCVUH7t8ODLSu6fgC7_QhuSkJeYMjIBKfmKk2Y0jkTcMwNRGeiwqxfu8uaud7nmXu_MHv_hTykAPOtB1zA=]
  • Synthesis and Characterization of Environmentally-Friendly Self-Matting Waterborne Polyurethane Coatings. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlFfJWpjwm5ee3LyCQLHYdu0fb92mwPj6rd_ZqWPIlQwsOHi09FIMIhBpmG2YSnWcbqrvTuF5QmwJQk3q5uWDdQiPq_ut1DaxleJc1706p2UncJwCQlor9au21VPqm1elJ]
  • Eco-Friendly Waterborne Polyurethanes; Synthesis, Properties, and Applications. Pageplace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfK7r37-xfbc2ShLfWlvLCZMLsWlJGDwy7ZLDUTH7s2UYi4Yq6rYMX5A-cddFCKDT7N7qfdMU8EElYyRJw25SJzzRHIvQHoIgsPfZ76tkQpEL7qs7n_l-i6jexWmp6vKbk7QNft0wBk1SzOUAg1W69OQbuWHcJKX4GCIIQYVDtDLXDmdxdDKtbfIq-4poPhsIeQdeyz8X2ZnRvk4Xa]

Sources

Comparative

Comprehensive Guide to Purity Validation of 2,2-Bis(hydroxymethyl)butanal: A Chromatographic Comparison

Introduction & Chemical Context 2,2-Bis(hydroxymethyl)butanal (CAS: 41966-25-0), frequently referred to as dimethylolbutanal (DMB), is a highly reactive, trifunctional aliphatic intermediate. Synthesized via the base-cat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2,2-Bis(hydroxymethyl)butanal (CAS: 41966-25-0), frequently referred to as dimethylolbutanal (DMB), is a highly reactive, trifunctional aliphatic intermediate. Synthesized via the base-catalyzed cross-aldol condensation of n-butyraldehyde and formaldehyde, DMB serves as the critical precursor for synthesizing trimethylolpropane (TMP) and dimethylolbutanoic acid (DMBA) . In drug development and polymer science, the purity of DMB directly dictates the mechanical integrity and biocompatibility of downstream polyurethanes, alkyd resins, and targeted drug-delivery polymers .

Validating the purity of DMB presents a unique analytical triad of challenges:

  • Lack of a UV Chromophore: DMB lacks a conjugated π -system. Its only chromophore is an isolated aldehyde carbonyl, which exhibits negligible UV absorbance above 210 nm. Standard HPLC-UV is virtually blind to this molecule.

  • High Polarity: With an XLogP3 of -0.43, DMB is highly hydrophilic . It exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume where severe matrix suppression occurs.

  • Thermal Instability: The proximity of two primary hydroxyl groups to an aldehyde makes the molecule susceptible to thermal degradation (e.g., dehydration or intramolecular acetalization) in hot gas chromatography (GC) inlets.

Mechanistic Causality & Method Selection (E-E-A-T)

As an Application Scientist, selecting the correct chromatographic modality requires aligning the physicochemical properties of the analyte with the detection mechanism.

  • Why HILIC over C18? Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic silica) and a highly organic mobile phase. DMB partitions into a water-enriched layer immobilized on the stationary phase. This mechanism provides excellent retention and resolution from polar byproducts like residual formaldehyde and formic acid, which would otherwise co-elute on a C18 column.

  • Why CAD over ELSD? While both are universal detectors, Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles, providing a uniform response independent of the analyte's chemical structure . Evaporative Light Scattering Detection (ELSD) relies on light scattering, which follows a non-linear response curve and struggles with low-molecular-weight compounds (MW 132.16) that may partially volatilize during nebulization.

  • Why Derivatize for GC? Direct GC injection of DMB leads to severe peak tailing and thermal breakdown. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, dramatically increases volatility, and stabilizes the molecule for high-temperature elution.

AnalyticalWorkflow Start 2,2-Bis(hydroxymethyl)butanal (Sample) UVCheck UV Chromophore Present? Start->UVCheck NoUV No (Weak Carbonyl <210nm) UVCheck->NoUV GC GC-FID / GC-MS NoUV->GC Volatile Analysis LC HPLC / LC-MS NoUV->LC Non-Volatile Analysis Deriv Derivatization Required (BSTFA/TMCS Silylation) GC->Deriv Detectors Universal Detectors (CAD or MS/MS) LC->Detectors Column HILIC Column (Polar Retention) Detectors->Column

Analytical decision tree for the chromatographic validation of DMB.

Chromatographic Modalities Compared

The following table summarizes the quantitative performance and operational requirements of the three primary analytical modalities used for DMB purity validation.

ModalityDetectorColumn / PhaseSample PreparationSensitivityBest Use Case
HPLC-CAD Charged AerosolZIC-HILICDirect DilutionHigh (ng range)Routine quantitation & batch purity release
LC-MS/MS ESI-MS (Negative)ZIC-HILICDirect DilutionUltra-High (pg range)Trace impurity profiling & structural elucidation
GC-FID Flame IonizationDB-5MS (5% Phenyl)Silylation (BSTFA)Moderate (µg range)High-resolution separation of volatile byproducts

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The inclusion of system suitability criteria guarantees that the chromatographic environment is functioning correctly before sample analysis begins.

Protocol A: HPLC-CAD (HILIC Mode) - The Gold Standard for Quantitation

This method leverages a zwitterionic column to retain DMB, while CAD ensures a uniform response for all non-volatile impurities without requiring a chromophore.

1. Mobile Phase Preparation:

  • Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH unadjusted, ~5.8). Causality: Ammonium acetate provides sufficient ionic strength to maintain HILIC partitioning without precipitating in high organic concentrations.

  • Phase B: 100% Acetonitrile (LC-MS grade).

2. Chromatographic Conditions:

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0–2 min (90% B), 2–10 min (linear drop to 60% B), 10–15 min (hold 60% B), 15–16 min (return to 90% B), 16–25 min (equilibration).

  • Column Temperature: 30°C.

3. CAD Settings:

  • Evaporator Temperature: 35°C. Causality: A lower evaporation temperature prevents the partial volatilization of the low-molecular-weight DMB, ensuring accurate quantitation.

  • Data Collection Rate: 10 Hz.

4. Self-Validating System Suitability: Inject a standard solution (1 mg/mL). The system is validated if the DMB peak exhibits a tailing factor 1.5, a theoretical plate count 5000, and an injection precision (RSD) of 2.0% over five replicates.

Protocol B: GC-FID with Silylation - The High-Resolution Alternative

Derivatization efficiency is monitored by the absence of underivatized or mono-derivatized peaks, ensuring complete conversion to the di-TMS derivative.

1. Sample Derivatization:

  • Dissolve 10 mg of DMB in 1.0 mL of anhydrous pyridine.

  • Add 0.5 mL of BSTFA containing 1% TMCS (catalyst).

  • Vortex for 30 seconds and incubate in a closed heating block at 60°C for 30 minutes.

  • Allow to cool to room temperature before injection.

2. Chromatographic Conditions:

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • FID Temperature: 300°C.

3. Self-Validating System Suitability: The di-TMS derivative of DMB must elute as a sharp, symmetrical peak. The presence of broad, tailing peaks indicates incomplete derivatization or moisture contamination in the pyridine solvent.

Reaction Pathway & Impurity Profiling

Understanding the synthesis pathway is critical for identifying potential chromatographic impurities. Unreacted n-butyraldehyde, formaldehyde adducts, and over-oxidation products (like DMBA) are the primary targets during purity validation.

ReactionPathway nBA n-Butyraldehyde DMB 2,2-Bis(hydroxymethyl)butanal (Target Analyte) nBA->DMB Aldol Condensation (Base Catalyst) FA Formaldehyde FA->DMB TMP Trimethylolpropane (TMP) (Polymer Building Block) DMB->TMP Cross-Cannizzaro (+ Formaldehyde) DMBA Dimethylolbutanoic acid (DMBA) (Polyurethane Precursor) DMB->DMBA Oxidation (e.g., H2O2)

Synthesis pathway of DMB and its conversion into downstream polymer building blocks.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11051693, 2,2-Bis(hydroxymethyl)butanal." PubChem,[Link]

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 2,2-dimethylolbutanal." EPA,[Link]

Validation

Efficacy of different catalysts in the synthesis of 2,2-Bis(hydroxymethyl)butanal

Title: Efficacy of Different Catalysts in the Synthesis of 2,2-Bis(hydroxymethyl)butanal: A Comparative Guide Introduction 2,2-Bis(hydroxymethyl)butanal (also known as dimethylolbutanal or TMP-aldol) is a critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of Different Catalysts in the Synthesis of 2,2-Bis(hydroxymethyl)butanal: A Comparative Guide

Introduction

2,2-Bis(hydroxymethyl)butanal (also known as dimethylolbutanal or TMP-aldol) is a critical intermediate in the industrial synthesis of trimethylolpropane (TMP), a versatile polyol used extensively in the production of polyurethanes, alkyd resins, and synthetic lubricants[1]. The synthesis relies on the base-catalyzed double cross-aldol condensation of n-butyraldehyde with two equivalents of formaldehyde[2].

Because the choice of catalyst dictates the reaction kinetics, the selectivity toward the desired aldol product (minimizing self-condensation or Cannizzaro side-reactions), and the downstream purification complexity, selecting the optimal catalytic system is paramount for process chemists and drug development professionals. This guide objectively compares traditional and next-generation catalysts, providing mechanistic insights and validated experimental protocols.

Mechanistic Pathway

The reaction proceeds via the base-catalyzed enolization of n-butyraldehyde, followed by a nucleophilic attack on formaldehyde to form 2-ethyl-3-hydroxypropanal. A second aldol addition yields 2,2-bis(hydroxymethyl)butanal. In traditional setups, a third equivalent of formaldehyde and stoichiometric base drive a subsequent Cannizzaro reaction to yield TMP and a formate salt[3][4]. However, modern green processes aim to isolate 2,2-bis(hydroxymethyl)butanal for subsequent catalytic hydrogenation, thereby avoiding stoichiometric salt waste[5][6].

Pathway NBut n-Butyraldehyde Int 2-Ethyl-3-hydroxypropanal (Intermediate) NBut->Int Base Catalyst Form1 Formaldehyde Form1->Int Prod 2,2-Bis(hydroxymethyl)butanal Int->Prod Base Catalyst Form2 Formaldehyde Form2->Prod

Reaction pathway for the base-catalyzed synthesis of 2,2-bis(hydroxymethyl)butanal.

Comparative Analysis of Catalytic Systems

Inorganic Alkali Catalysts (NaOH, Ca(OH)₂)
  • Mechanism & Causality: Strong inorganic bases like sodium hydroxide and calcium hydroxide rapidly deprotonate the α-carbon of n-butyraldehyde, driving fast nucleophilic attacks[7].

  • Efficacy: They offer exceptionally high conversion rates (>95%) and rapid kinetics, making them the historical industrial standard[7].

  • Drawbacks: The primary limitation is the lack of selectivity control. Inorganic bases readily catalyze the subsequent Cannizzaro reaction, converting the intermediate directly to TMP while consuming stoichiometric amounts of formaldehyde and base to produce formate salts (e.g., sodium formate or calcium formate)[4][8]. This necessitates complex, energy-intensive desalination and product extraction steps.

Organic Amines (Triethylamine - TEA)
  • Mechanism & Causality: Tertiary amines act as homogeneous base catalysts that provide a milder basic environment compared to alkali metals.

  • Efficacy: TEA significantly improves selectivity toward 2,2-bis(hydroxymethyl)butanal by suppressing the Cannizzaro reaction, which requires stronger basicity to proceed efficiently[9].

  • Drawbacks: The reaction often requires a larger excess of formaldehyde to drive the equilibrium[9]. Additionally, the volatility of TEA requires specialized recovery systems (e.g., vacuum distillation) to prevent environmental release and catalyst loss.

Heterogeneous Solid Bases (Anion-Exchange Resins & Mg-Al Hydrotalcites)
  • Mechanism & Causality: Macroporous strongly basic anion-exchange resins (containing quaternary ammonium groups) or mixed metal oxides (Mg-Al solid bases) provide basic sites on a rigid, insoluble matrix[10][11].

  • Efficacy: These catalysts facilitate easy separation from the liquid reaction mixture via simple filtration, enabling continuous flow processes. They exhibit high selectivity for the aldol intermediate over the Cannizzaro product[10].

  • Drawbacks: Mass transfer limitations in the biphasic aqueous-organic mixture can reduce the overall reaction rate. Resins are also susceptible to fouling and thermal degradation over prolonged thermal cycles[12].

Basic Ionic Liquids (e.g., [bmim]OH)
  • Mechanism & Causality: 1-Butyl-3-methylimidazolium hydroxide acts as both a solvent and a catalyst, providing a highly tunable basic environment that enhances reactant solubility.

  • Efficacy: [bmim]OH has shown exceptional performance, yielding over 84% isolated TMP-aldol intermediate under optimized conditions. It eliminates the desalination bottleneck entirely and demonstrates excellent recyclability without significant loss of activity[6][8].

  • Drawbacks: The initial cost of ionic liquids is high, necessitating highly efficient recovery loops to be economically viable at scale.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the discussed catalyst systems based on recent chemical engineering data[6][8][9][10][11]:

Catalyst TypeExampleConversion (%)Selectivity to Aldol (%)Catalyst RecoveryEnvironmental Impact
Inorganic Alkali NaOH, Ca(OH)₂>95%Low (Cannizzaro active)Poor (Forms salts)High (Desalination required)
Organic Amine TriethylamineModerateHighModerate (Distillation)Moderate (VOC emissions)
Solid Base Mg-Al Hydrotalcite70–85%HighExcellent (Filtration)Low (Green chemistry)
Ionic Liquid [bmim]OH>90%>84%Excellent (Phase separation)Low (Reusable, no salts)

Experimental Protocol: Synthesis via Basic Ionic Liquid ([bmim]OH)

To ensure scientific integrity and a self-validating workflow, the following protocol details the synthesis of 2,2-bis(hydroxymethyl)butanal using [bmim]OH, optimized for high selectivity and catalyst recovery[6].

Protocol S1 1. Reactant Preparation (Aqueous Formaldehyde) S2 2. Catalyst Addition (Add [bmim]OH & Stir) S1->S2 S3 3. Aldol Condensation (Dropwise n-Butyraldehyde at 40°C) S2->S3 S4 4. Phase Separation (Extract with Ethyl Acetate) S3->S4 S5 5. Product Purification (Vacuum Distillation) S4->S5

Experimental workflow for synthesizing 2,2-bis(hydroxymethyl)butanal using [bmim]OH.

Step-by-Step Methodology:
  • Reactant Preparation: In a temperature-controlled, jacketed glass reactor equipped with a mechanical stirrer, charge 2.0 moles of aqueous formaldehyde (37 wt%).

  • Catalyst Addition: Add 0.05 equivalents (relative to n-butyraldehyde) of the basic ionic liquid [bmim]OH to the formaldehyde solution. Stir at 300 rpm to ensure homogeneity.

  • Aldol Condensation: Heat the mixture to 40°C. Using a precision dropping funnel or syringe pump, add 1.0 mole of n-butyraldehyde dropwise over 60 minutes.

    • Causality Check: Dropwise addition maintains a high formaldehyde-to-butyraldehyde ratio in the bulk solution. This kinetic control minimizes the self-condensation of n-butyraldehyde (which leads to the unwanted byproduct 2-ethyl-2-hexenal)[10].

  • Reaction Maturation (Self-Validation): Following the addition, elevate the temperature to 60°C and maintain for 2 hours. Monitor the conversion via HPLC or GC-FID. Do not proceed to extraction until the n-butyraldehyde peak is fully consumed, ensuring the reaction has reached equilibrium.

  • Phase Separation & Recovery: Cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 50 mL) to partition the 2,2-bis(hydroxymethyl)butanal.

    • Causality Check: The [bmim]OH catalyst is highly hydrophilic and remains entirely in the aqueous phase. It can be recycled for subsequent runs after removing residual water under reduced pressure, validating the economic viability of the system[6].

  • Purification: Concentrate the combined organic layers under vacuum. The crude 2,2-bis(hydroxymethyl)butanal can be further purified by vacuum distillation or directly subjected to catalytic hydrogenation to yield TMP[5].

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Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 2,2-Bis(hydroxymethyl)butanal

As a Senior Application Scientist, I frequently consult with research and drug development teams on the logistical and safety challenges of managing reactive intermediates. 2,2-Bis(hydroxymethyl)butanal (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research and drug development teams on the logistical and safety challenges of managing reactive intermediates. 2,2-Bis(hydroxymethyl)butanal (CAS No. 41966-25-0), commonly referred to as dimethylolbutanal (DMB), is a highly valuable intermediate primarily utilized in the synthesis of trimethylolpropane (TMP). However, because its molecular structure features both a reactive aliphatic aldehyde and two primary hydroxyl groups, its disposal requires strict adherence to chemical compatibility and stability protocols.

This guide provides comprehensive, step-by-step procedures for the safe handling, chemical quenching, and disposal of DMB waste streams, designed to integrate seamlessly into your laboratory's standard operating procedures.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior in a waste stream.

PropertyValueReference
CAS Number 41966-25-0[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 284.1 °C (at 760 mmHg)[1]
Flash Point 139.8 °C[1]
Density 1.102 g/cm³[1]
Mechanistic Causality in Hazard Management

DMB is highly susceptible to auto-oxidation when exposed to air or strong oxidizers. This oxidative pathway converts the aldehyde group into a carboxylic acid, forming 2,2-bis(hydroxymethyl)butanoic acid (DMBA)[2]. This transformation can be exothermic and may pressurize sealed waste containers if unchecked. Furthermore, the presence of multiple reactive sites makes DMB prone to self-condensation or polymerization under strongly acidic or basic conditions. Therefore, strict segregation from incompatible reagents is the foundational step in its disposal plan.

Disposal Workflows & Logistical Planning

Depending on the scale of your operations, DMB waste must either be segregated for direct industrial incineration or chemically quenched at the laboratory bench prior to disposal.

DisposalWorkflow Gen Waste Generation (2,2-Bis(hydroxymethyl)butanal) Seg Hazard Segregation (Isolate from Oxidizers) Gen->Seg Quench Lab-Scale Quenching (Sodium Bisulfite) Seg->Quench Lab scale Collect Waste Collection (HDPE/Teflon Containers) Seg->Collect Industrial scale Phase Phase Separation (Aqueous Adduct Extraction) Quench->Phase Phase->Collect Incinerate Final Disposal (High-Temp Incineration) Collect->Incinerate

Workflow for the segregation, quenching, and disposal of 2,2-Bis(hydroxymethyl)butanal waste.

Step-by-Step Industrial Waste Collection

For pilot-plant or large-scale synthetic operations, direct collection is standard:

  • Segregation: Isolate DMB waste strictly from strong oxidizers, strong acids, and strong bases to prevent exothermic polymerization or uncontrolled oxidation[2].

  • Containment: Collect the chemical in designated, chemically compatible containers. High-Density Polyethylene (HDPE) or Teflon-lined drums are highly recommended to prevent solvent degradation[3].

  • Classification & Labeling: Label the container clearly. While pure DMB has a flash point of 139.8 °C and is not highly flammable on its own, reaction mixtures often contain volatile solvents (e.g., unreacted butyraldehyde or formaldehyde), necessitating a hazardous waste classification (e.g., EPA D001 for ignitability depending on the solvent matrix)[1],[3].

  • Final Disposal: Route the sealed containers to a licensed hazardous waste facility for high-temperature incineration. Do not discharge into municipal drains, as the compound and its derivatives can disrupt biological wastewater treatment systems.

Experimental Protocol: Lab-Scale Aldehyde Quenching

For laboratory-scale waste, direct disposal of reactive aldehydes into bulk organic waste carboys can pose long-term storage risks. We recommend a liquid-liquid extraction protocol utilizing sodium bisulfite to quench the reactive aldehyde, forming a stable, water-soluble bisulfite adduct (an alpha-hydroxy sulfonate)[4].

Reactivity DMB 2,2-Bis(hydroxymethyl)butanal (Reactive Aldehyde) Oxidation Oxidation Pathway (Exposure to Air/Oxidizers) DMB->Oxidation Bisulfite Bisulfite Treatment (NaHSO3 Addition) DMB->Bisulfite Nucleophilic Addition DMBA 2,2-Bis(hydroxymethyl)butanoic acid (Exothermic Hazard) Oxidation->DMBA Adduct Charged Bisulfite Adduct (Water-Soluble, Stable Waste) Bisulfite->Adduct Nucleophilic Addition

Chemical reactivity of DMB and the stabilizing bisulfite quenching mechanism.

Methodology: Bisulfite Quenching Protocol

This protocol is a self-validating system; the successful partitioning of the phases provides visual confirmation that the reactive aldehyde has been stabilized.

  • Reagent Preparation: In a fume hood, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Combination: Transfer the organic waste mixture containing DMB into a separatory funnel. Slowly add an equal volume of the saturated bisulfite solution.

  • Agitation (The Causality): Stopper the funnel and shake vigorously for 30 to 60 seconds. Why this matters: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic phases. This physical mixing drives the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of DMB, rapidly generating the adduct[4].

  • Venting: Vent the separatory funnel frequently (pointing the stem away from yourself and others) to release any pressure buildup.

  • Phase Separation: Mount the funnel on a ring stand and allow the mixture to stand until the aqueous and organic phases completely separate. The DMB is now converted into a highly polar, charged bisulfite adduct, which preferentially partitions into the lower aqueous phase[4].

  • Collection: Drain the lower aqueous phase (containing the stabilized adduct) into an aqueous hazardous waste container. Drain the remaining organic phase into a separate organic waste container. Both streams are now chemically stabilized for standard institutional disposal.

Spill Response & Environmental Containment

In the event of an accidental release of DMB during transfer or synthesis, immediate containment is required to prevent environmental contamination.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat[5].

  • Containment: Prevent the spill from entering soil, sewers, or waterways. Use inert absorbent materials (e.g., vermiculite, dry sand, or proprietary chemical spill pads) to dike the liquid.

  • Binding & Cleanup: Cover the spill entirely with the absorbent material. Once the liquid is fully bound, use a non-sparking tool to sweep the solid into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface area with water and a mild detergent. Collect all rinsate for hazardous waste disposal, as residual DMB must not enter the standard drain system,[5].

By integrating these scientifically grounded procedures into your daily operations, your team ensures regulatory compliance while maintaining the highest standards of laboratory safety.

References

  • Title: 41966-25-0, 2,2-Bis(hydroxymethyl)butanal Formula - ECHEMI Source: echemi.com URL: 1

  • Title: TRIMETHYLOL PROPANE Source: atamanchemicals.com URL:

  • Title: TRIMETHYLOLPROPANE (TMP) Source: atamanchemicals.com URL:

  • Title: 2,2-Bis(hydroxymethyl)butanal | 41966-25-0 | Benchchem Source: benchchem.com URL: 2

  • Title: 2-Ethylacrolein, 90% Technical Grade - Benchchem Source: benchchem.com URL: 3

  • Title: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: researchgate.net URL: 4

  • Title: Waste Management Plan - EPA Source: epa.ie URL: 5

Sources

Handling

Personal protective equipment for handling 2,2-Bis(hydroxymethyl)butanal

As a Senior Application Scientist, handling highly reactive bifunctional intermediates requires moving beyond basic safety compliance into a mechanistic understanding of the chemical's behavior. 2,2-Bis(hydroxymethyl)but...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling highly reactive bifunctional intermediates requires moving beyond basic safety compliance into a mechanistic understanding of the chemical's behavior. 2,2-Bis(hydroxymethyl)butanal (CAS 41966-25-0) is a critical precursor in the synthesis of polyols like Trimethylolpropane (TMP), which are foundational in drug delivery polymers, polyurethane coatings, and advanced resins.

Because this molecule features both a reactive electrophilic aldehyde group and two nucleophilic hydroxyl groups, it presents unique operational and safety challenges. This guide provides a comprehensive, self-validating framework for the safe handling, synthesis integration, and disposal of 2,2-Bis(hydroxymethyl)butanal.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the quantitative properties and the underlying chemical reactivity of the substance.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 41966-25-0Primary identifier for inventory and 1[1].
Molecular Weight 132.16 g/mol Critical for precise stoichiometric calculations during the Cannizzaro reaction[1].
Density 1.102 g/cm³Heavier than water; will form the lower layer in aqueous biphasic extractions[1].
Boiling Point 284.1 °CLow volatility at room temperature, but high risk of aerosolization during heated reactions[1].
Flash Point 139.9 °CCombustible; necessitates strict removal of ignition sources during handling[1].

Mechanistic Hazard Analysis: The primary hazard of 2,2-Bis(hydroxymethyl)butanal stems from its unhindered aldehyde moiety. Aldehydes are potent electrophiles that can rapidly cross-link primary amines in biological tissues (such as proteins in the cornea and skin). This cross-linking leads to severe, often irreversible eye damage and acts as a strong skin sensitizer[2]. Furthermore, exposure to ambient oxygen can lead to auto-oxidation, converting the aldehyde into 2,2-bis(hydroxymethyl)butyric acid, which is highly corrosive to tissues.

Personal Protective Equipment (PPE) Architecture

Selecting PPE is not a generic exercise; it must be tailored to the molecule's specific permeation kinetics and reactivity.

  • Eye/Face Protection (Critical): Wear tight-fitting, indirectly vented chemical splash goggles combined with a full-face shield.

    • Causality: The aldehyde group can cause rapid corneal protein cross-linking. A face shield prevents aerosolized droplets generated during rapid stirring from reaching the mucous membranes.

  • Hand Protection: Double-gloving is mandatory. Use a heavy-duty Butyl rubber outer glove (minimum 0.4 mm thickness) and an inner Nitrile glove.

    • Causality: The bifunctional nature of 2,2-Bis(hydroxymethyl)butanal gives it mixed polarity. Standard thin latex or light nitrile gloves degrade rapidly upon exposure to polar organics and aldehydes. Butyl rubber provides superior resistance to aldehydes.

  • Respiratory Protection: When handling outside of a certified fume hood (e.g., during scale-up transfers), a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is required.

    • Causality: While the boiling point is high[1], localized heating during exothermic synthesis steps can generate highly irritating vapors that inflame the respiratory tract.

  • Body Protection: A polyethylene-coated Tyvek lab coat or a heavy-duty chemical-resistant apron over standard flame-retardant lab attire.

Operational Workflow & Engineering Controls

2,2-Bis(hydroxymethyl)butanal is rarely an end-product; it is typically generated in situ via the base-catalyzed aldol addition of butyraldehyde and formaldehyde, and subsequently converted to Trimethylolpropane (TMP) via a Cannizzaro reaction.

G B Butyraldehyde Int 2,2-Bis(hydroxymethyl) butanal B->Int F1 Formaldehyde F1->Int Cat1 Base Catalyst (Aldol Addition) Cat1->Int TMP Trimethylolpropane (TMP) Int->TMP Formate Formate Salt (Byproduct) Int->Formate F2 Formaldehyde (Excess) F2->TMP Cat2 Base Catalyst (Cannizzaro) Cat2->TMP

Figure 1: Synthesis workflow of Trimethylolpropane via 2,2-Bis(hydroxymethyl)butanal intermediate.

Step-by-Step Synthesis & Handling Protocol

This protocol incorporates self-validating steps to ensure safety and chemical conversion efficiency.

  • Engineering Control Validation: Before opening any reagent bottles, verify the fume hood face velocity is between 0.4 and 0.6 m/s using a digital anemometer. Self-validation: A piece of Kimwipe taped to the sash should be pulled steadily inward without violent fluttering.

  • Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen (N2) or Argon. Causality: Excluding oxygen prevents the auto-oxidation of the intermediate 2,2-Bis(hydroxymethyl)butanal into its corresponding butyric acid derivative, which would derail the subsequent Cannizzaro reaction.

  • Aldol Addition (Generation of Intermediate): Slowly add the base catalyst (e.g., NaOH) to the mixture of butyraldehyde and formaldehyde. Maintain the temperature strictly below 40 °C using an ice bath. Causality: The aldol condensation is highly exothermic. Thermal runaway can lead to the vaporization of unreacted formaldehyde and the formation of toxic byproducts like 2-ethylacrolein[3].

  • Intermediate Validation (Self-Validating Step): Before proceeding to the Cannizzaro step, take a 0.1 mL aliquot, quench it, and run a rapid Thin Layer Chromatography (TLC) or GC-MS. Validation: The complete disappearance of the butyraldehyde peak confirms the total conversion to 2,2-Bis(hydroxymethyl)butanal, ensuring it is safe to add the stoichiometric base for the next step.

  • Cannizzaro Conversion: Introduce excess formaldehyde and a stoichiometric quantity of base to convert the intermediate into Trimethylolpropane (TMP) and a formate salt byproduct.

Spill Response and Chemical Neutralization Plan

In the event of a spill of isolated 2,2-Bis(hydroxymethyl)butanal, standard absorbent pads are insufficient because they do not eliminate the chemical's reactivity. You must chemically neutralize the electrophilic aldehyde group.

Step-by-Step Spill Quenching Protocol:

  • Evacuate and Escalate PPE: Immediately clear the immediate area. Don your OV/P100 respirator and butyl rubber gloves before re-entering the spill zone.

  • Chemical Neutralization (The Bisulfite Method): Liberally cover the spill with a freshly prepared 10-20% aqueous solution of Sodium Bisulfite (NaHSO3) .

    • Causality: The bisulfite ion undergoes a rapid nucleophilic addition to the aldehyde carbonyl carbon. This forms a stable, non-volatile, and highly water-soluble α-hydroxy sulfonate adduct. This reaction instantly neutralizes the toxicity, cross-linking ability, and odor of the aldehyde.

  • Validation of Quenching (Self-Validating Step): Monitor the spill site. The neutralization is mildly exothermic. Validation: Once the localized heat generation ceases and the distinct, pungent odor of the aldehyde is entirely replaced by a mild sulfurous scent, the chemical has been successfully deactivated.

  • Containment and Absorption: Sweep the neutralized liquid using an inert, non-combustible absorbent like vermiculite or diatomaceous earth. Do not use combustible materials like sawdust.

  • Disposal: Transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container. Label it explicitly as "Chemically Quenched Aldehyde Waste (Contains Sulfonates)" to inform the waste management team of the exact chemical state of the contents.

References

  • 2,2-Bis(hydroxymethyl)butanal | 41966-25-0, 2,2-Bis(hydroxymethyl)
  • 2,2-Bis(hydroxymethyl)
  • TMP (Trimethylolpropane)
  • 2-Ethylacrolein, 90% Technical Grade Source: Benchchem URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(hydroxymethyl)butanal
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